The table below summarizes key technical data for this compound, compiled from the search results.
| Attribute | Technical Summary |
|---|---|
| Drug Name | This compound (also known as CI-1033, PD-183805) [1] |
| Mechanism of Action | Irreversible pan-ERBB (EGFR/Her-2/ErbB-4) tyrosine kinase inhibitor [2] [1] |
| Current Status | Investigational; not approved in the US or other regions [1] |
| Associated Conditions | Investigated for breast cancer and lung cancer [1] |
| Key Preclinical Findings | • Ototoxicity: Dose-dependent hair cell loss in zebrafish & mouse models [3]. • Combination Therapy: Enhanced growth inhibition in ovarian cancer cell lines (OVCAR-5, SKOV-3) when combined with c-Met inhibitor PHA665752 [2]. |
For your research purposes, here is a detailed methodology from a cited study on this compound's effect in 3D ovarian cancer cell models [2].
Cell Culture & 3D Model Generation:
Drug Treatment:
Outcome Analysis:
During the search, it was clear that recent development efforts have shifted towards more selective agents. Zongertinib, which received FDA accelerated approval in August 2025, is a prime example [4] [5]. The following diagram contrasts the fundamental targeting differences between this compound and Zongertinib.
Comparison of ERBB receptor targeting profiles between this compound and Zongertinib.
The clinical efficacy and safety data for Zongertinib from the Beamion LUNG-1 trial is summarized in the table below.
| Cohort | Patient Population | Sample Size (N) | Objective Response Rate (ORR) | Grade 3+ Adverse Events (AEs) |
|---|---|---|---|---|
| Cohort 1 | Pre-treated, HER2 TKD-mutated NSCLC (no prior HER2 TKI/ADC) | 75 | 71% [6] [7] | 17% [6] [7] |
| Cohort 5 | Pre-treated, HER2 TKD-mutated NSCLC (prior HER2 ADC) | 31 | 48% [6] [7] | 3% [6] [7] |
| FDA Approved Population | Pre-treated, non-squamous NSCLC with HER2 TKD mutations | 71 | 75% [4] | Information in Prescribing Info [4] |
Canertinib (development code CI-1033) is a potent, low molecular weight, quinazoline-based synthetic compound that functions as an irreversible pan-ERBB inhibitor [1] [2]. Its core structure features an aminoquinazoline ring system, which is common among many EGFR inhibitors, and a critical acrylamide side chain that acts as a Michael acceptor, enabling covalent bond formation with its target kinases [1].
This compound's mechanism is characterized by its irreversible and broad-spectrum inhibition of the ERBB family.
The following diagram illustrates the key signaling pathway targeted by this compound and its mechanism of action at the molecular level.
ERBB Signaling Pathway and this compound's Pan-ERBB Inhibition Mechanism.
Preclinical studies have evaluated this compound's efficacy across various cancer models and its potential side effects, including ototoxicity.
Table 1: Summary of Key Preclinical Findings for this compound
| Model System | Findings and Key Results | Reference |
|---|---|---|
| Tamoxifen-Resistant Breast Cancer (MCF-7/TamR cells) | Dose-dependent anti-proliferative & pro-apoptotic effects (2-3 fold apoptosis increase). Synergistic effect with cytotoxic drugs (paclitaxel, carboplatin). Downregulation of anti-apoptotic Bcl-2. | [4] |
| Zebrafish Larvae | Significant, dose-dependent ototoxicity in lateral line hair cells (0-500 μM range). | [3] |
| Mouse Models (C57BL/6J & CBA/CaJ) | Confirmed ototoxicity, evidenced by elevated ABR thresholds, reduced DPOAEs, and hair cell loss. Suggests evolutionarily conserved ERBB mechanism in hearing. | [3] |
| Xenograft Models (Various Cancers) | Sustained target inhibition (75% EGFR kinase inhibition 72 hrs post 40 mg/kg oral dose in mice). | [1] |
This compound progressed to clinical trials but was ultimately discontinued due to a lack of sufficient efficacy and toxicity concerns.
Table 2: Summary of Clinical Trial Data and Development Status
| Trial Phase | Patient Population | Key Outcomes and Findings | Reference | | :--- | :--- | :--- | :--- | | Phase II | Advanced NSCLC (post-platinum-based chemotherapy) | Low response rates (2-4% across 50, 150, 450 mg doses). No difference in progression-free survival (PFS). Dose-dependent toxicities (diarrhea, rash). Concluded not suitable for NSCLC. | [1] | | Phase I/II (Various) | Refractory solid tumors (e.g., NSCLC, breast cancer) | Modest activity observed. Adverse effects included diarrhea, asthenia, stomatitis, and persistent rash. | [3] [1] | | Overall Status | Discontinued from clinical development. Not pursued as a treatment for NSCLC or other cancers in later-stage trials. | [2] |
This section details methodologies from pivotal preclinical studies on this compound.
This protocol is used to assess the anti-proliferative and pro-apoptotic effects of this compound, alone or in combination with other chemotherapeutic agents [4].
Workflow for In Vitro Assessment of this compound Efficacy.
Materials:
Procedure:
This protocol describes the methodology for evaluating the ototoxic side effect of this compound in preclinical animal models [3].
Materials:
Procedure:
Zebrafish Hair Cell Counting:
Mouse Auditory Function Testing:
Table 3: this compound Compared with Other Generations of EGFR Inhibitors
| Feature | This compound (Pan-ERBB) | 1st Gen (e.g., Gefitinib) | 2nd Gen (e.g., Afatinib) | 3rd Gen (e.g., Osimertinib) |
|---|---|---|---|---|
| Target Profile | Pan-ERBB (EGFR, HER2, HER3, HER4) | Selective EGFR | EGFR, HER2 (ErbB2) | EGFR T790M mutant, sparing wild-type |
| Inhibition Type | Irreversible | Reversible | Irreversible | Irreversible |
| Key Mechanism | Covalent binding to Cys797/805 | ATP-competitive | Covalent binding to Cys797 | Covalent binding to Cys797 in mutants |
| Primary Indication | (Discontinued) | NSCLC | NSCLC | T790M+ NSCLC |
| Key Limitation | Low efficacy in trials, toxicity (ototoxicity, diarrhea/rash) | T790M acquired resistance | Toxicity from wild-type EGFR inhibition | Resistance (e.g., C797S mutation) |
This compound served as a pioneering irreversible pan-ERBB inhibitor, providing a proof-of-concept for covalent inhibition and informing the development of later-generation agents [1] [2]. However, its clinical development was halted due to a combination of modest efficacy in Phase II trials and dose-limiting toxicities, including diarrhea, rash, and preclinical evidence of ototoxicity [3] [1].
Canertinib is classified as a pan-ErbB inhibitor because it irreversibly blocks the activity of all members of the epidermal growth factor receptor (EGFR) family (ErbB1, ErbB2, ErbB3, and ErbB4) [1] [2]. Its mechanism and key biological activities are detailed below.
| Aspect | Details |
|---|---|
| Irreversible Binding | Contains acrylamide moiety that acts as a Michael acceptor, forming a covalent bond with cysteine residue (Cys797) in ATP-binding pocket of EGFR [3] [4]. |
| Primary Enzyme Inhibition (IC₅₀) | EGFR (IC₅₀ 0.8 nM), HER-2 (IC₅₀ 19 nM), ErbB-4 (IC₅₀ 7 nM) [5]. |
| Cellular & Preclinical Effects | Induces caspase-mediated apoptosis, inhibits important signaling pathways (Akt, Erk1/2), down-regulates anti-apoptotic protein Bcl-2, reverses resistance to tamoxifen in breast cancer cells [6] [2]. |
| Transporter Interactions | Substrate for OATP1B3 transporter (may affect hepatic disposition); not an inhibitor of OATP1B1 or OATP1B3 [5]. |
The following diagram illustrates the mechanism by which this compound induces apoptosis in cancer cells:
This compound's signaling pathway and pro-apoptotic mechanism.
The following methodologies are representative of key experiments used to characterize this compound's activity.
This protocol is used to quantify this compound-induced programmed cell death [2].
This method confirms the effect of this compound on protein expression and phosphorylation [6] [2].
This compound advanced to Phase II clinical trials for various cancers, including NSCLC and metastatic breast cancer [3] [1]. However, development was discontinued as it showed limited efficacy and dose-dependent toxicities (e.g., diarrhea, skin rash) in NSCLC patients, making it unsuitable for further development as a single agent for that indication [5] [3].
Research continues to explore its potential in other areas, particularly in reversing drug resistance.
The human epidermal growth factor receptor (HER) family consists of four members: EGFR (HER1), HER2, HER3, and HER4 [1]. These receptors are implicated in the progression of ovarian cancer [1]. The table below summarizes the expression and clinical significance of these receptors.
| Receptor | Expression in Ovarian Cancer | Associated Clinical Outcomes |
|---|---|---|
| EGFR (HER1) | 30–70% of cases [1] | Poor progression-free survival, advanced tumor grade, greater residual tumor mass [1] |
| HER2 | 6–30% of cases; higher in mucinous (19%) and clear cell (14%) subtypes [1] | Poor prognosis [1] |
| HER3 | 30–80% of cases [1] | Poor clinical outcome; average survival 1.8 years (high expr.) vs. 3.3 years (low expr.) [1] |
| HER4 | Conflicting data; some studies show increased expression in malignant tissues [1] | Possible correlation with chemotherapy resistance in serous ovarian cancer [1] |
When activated, these receptors form dimers and trigger several key downstream signaling pathways that promote cancer cell survival and growth, including the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway [1]. The following diagram illustrates these signaling relationships:
Research and clinical trials have largely focused on two main classes of drugs targeting the HER family: monoclonal antibodies and tyrosine kinase inhibitors (TKIs) [1]. Canertinib is a TKI.
The table below summarizes the mechanism of action and clinical findings for key agents, which illustrates the mixed success of HER-targeting in ovarian cancer to date.
| Drug Name | Class | Primary Target | Key Clinical Findings in Ovarian Cancer |
|---|---|---|---|
| Trastuzumab | mAB | HER2 | Limited efficacy; a phase II trial (n=41) showed an overall response rate of 7.3% [1]. |
| Pertuzumab | mAB | HER2 (dimerization) | In a phase II trial, showed better progression-free survival (5.3 months) in platinum-resistant ovarian cancer patients with low HER3 [1]. |
| Cetuximab | mAB | EGFR | Preclinical studies show activity, but clinical trials have failed to demonstrate significant benefit [2]. Can induce antibody-dependent cellular cytotoxicity (ADCC) [2]. |
| Gefitinib, Erlotinib | TKI | EGFR | Limited single-agent activity in clinical trials [1] [2]. |
| Trastuzumab Deruxtecan (T-DXd) | Antibody-Drug Conjugate (ADC) | HER2 | Early-phase trials show promise; one case report noted a response in a patient with mucinous ovarian cancer [3]. |
The limited clinical success of agents targeting single HER receptors (like EGFR or HER2 alone) is often attributed to compensatory mechanisms and inherent resistance within the complex HER signaling network [1] [2]. This rationale supports the investigation of pan-HER inhibitors like this compound, which simultaneously block multiple HER family members.
Key research questions that remain open include:
Pan-ErbB inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that target all or multiple members of the ErbB family (also known as the HER family): EGFR (HER1), HER2, HER3, and HER4 [1] [2]. Canertinib (CI-1033) is a first-generation, irreversible pan-ErbB inhibitor.
The diagram below illustrates the core mechanism of action of irreversible pan-ErbB inhibitors like this compound in suppressing the ErbB signaling network.
Irreversible pan-ErbB inhibitors block kinase activity and downstream signaling.
Unlike reversible inhibitors, this compound forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to prolonged suppression of tyrosine kinase activity and downstream signaling pathways (PI3K/Akt and MAPK) that drive cancer cell proliferation and survival [1] [3] [2].
The table below summarizes key agents within the pan-ErbB inhibitor class for comparison. This compound is included based on its known research profile, while others are later-developed drugs.
| Inhibitor (Example) | Targets (ErbB Family) | Reversibility | Key Research/Clinical Notes |
|---|---|---|---|
| This compound (CI-1033) | EGFR, HER2, HER4 [3] | Irreversible | First-generation; investigated in early-phase clinical trials over a decade ago [3]. |
| Neratinib | EGFR, HER2, HER4 [2] | Irreversible | Approved for extended adjuvant treatment of early-stage HER2+ breast cancer [2]. |
| Pyrotinib | EGFR, HER2, HER4 [1] | Irreversible | Approved in China for HER2+ metastatic breast cancer; potent activity in preclinical models [1]. |
| Afatinib | EGFR, HER2, HER4 [1] [2] | Irreversible | Approved for EGFR-mutant NSCLC; studied in breast cancer but did not demonstrate efficacy in phase 3 trials [2]. |
| Lapatinib | EGFR, HER2 [2] | Reversible | Approved for HER2+ metastatic breast cancer; was studied in neoadjuvant and adjuvant settings but use is limited due to toxicity and limited efficacy improvement over newer agents [2]. |
| Tucatinib | HER2 (highly selective) [2] | Reversible | Approved for HER2+ metastatic breast cancer; noted for high selectivity for HER2 over EGFR, which may improve its tolerability [2]. |
While specific protocols for this compound will vary by study, the following outlines a standard methodology for profiling drug response in cancer cell lines, as reflected in the literature [3].
1. Cell Line Preparation
2. Drug Treatment and Proliferation Assay
3. Biomarker and Mechanism Studies
The cysteine residue at position 797 (Cys797) in the kinase domain of EGFR is a critical target for several classes of tyrosine kinase inhibitors (TKIs). The binding mechanism involves the formation of a covalent bond.
| Item | Description |
|---|---|
| Target Residue | Cys797 (in EGFR; equivalent to Cys805 in ERBB2) [1] |
| Chemical Reaction | Michael addition [2] |
| Reactive Group | Acrylamide (a Michael acceptor) present in the drug [2] [3] |
| Bond Formed | Irreversible covalent bond [4] [2] |
This covalent mechanism was first established through structure-based drug design. Research showed that inhibitors could be engineered with a thiol group to form a disulfide bond with Cys797, leading to potent and selective inactivation of EGFR [1]. The acrylamide group in modern irreversible inhibitors performs a similar function, forming a permanent covalent bond that provides prolonged inhibition of the receptor [2] [3].
The following methodologies are used to characterize the binding of inhibitors to Cys797 and the functional consequences.
Experimental workflow for characterizing Cys797-targeting inhibitors
The following diagram illustrates how targeting Cys797 has driven the development of EGFR inhibitors and how resistance emerges.
Evolution of EGFR TKIs and resistance mechanisms
This table consolidates parameters from research on similar compounds like Erlotinib and Osimertinib [1] [2].
| Parameter | Typical Range / Examples | Notes & Considerations |
|---|---|---|
| Cell Lines | Varies by research focus (e.g., NSCLC, breast cancer lines) [1] [3]. | Select lines based on expression of target receptors (EGFR, HER2). Include both sensitive and resistant lines for mechanistic studies [1]. |
| Drug Preparation | Stock solution in DMSO [2]. | Final DMSO concentration in cell culture should be low (e.g., ≤0.1%) to avoid cytotoxicity. Prepare fresh working concentrations from stock in complete cell culture medium. |
| Dosing & Exposure| - Treatment duration: 24-72 hours [4].
The diagram below maps the core experimental sequence from cell preparation to data analysis.
To establish a robust protocol for this compound, you will need to investigate and optimize several aspects:
The core of your application note would be a robust 3D culture method. The following techniques, validated in oncology research, are highly relevant for developing an ovarian cancer model to test drugs like Canertinib.
Table 1: Scaffold-free 3D Culture Techniques for Spheroid Generation
| Technique | Core Principle | Key Advantages | Potential Challenges |
|---|---|---|---|
| Hanging Drop [1] [2] | Cells are seeded in droplets suspended from a dish lid; spheroids form by gravity at the liquid-air interface. | Simple, low-cost; no special equipment needed; produces uniform, reproducible spheroids [1]. | Low-throughput; difficult to handle and retrieve spheroids; medium evaporation can be an issue [1]. |
| Liquid Overlay | Cells are seeded on a non-adherent, round-bottom plate (e.g., ultra-low attachment plates). | Easy to use; suitable for high-throughput screening; compatible with automation [1]. | May require optimization to ensure consistent spheroid shape and size [1]. |
| Agitation-Based Methods (e.g., Spinner Flask) | Cells are kept in constant suspension by continuous stirring. | Can generate large quantities of spheroids; good for large-scale production [1]. | Shear stress may damage cells; can result in heterogeneous spheroid sizes [1]. |
For more complex models that include the extracellular matrix (ECM), scaffold-based techniques are used. A common method involves embedding pre-formed spheroids within a mixture of basement membrane extracts (like Matrigel) and type I collagen to study invasion and drug penetration [3] [2].
The diagram below outlines a potential workflow integrating these techniques for a drug-testing experiment.
Once your 3D model is established, the following assays can be used to quantitatively evaluate the effects of this compound.
Table 2: Key Assays for Drug Efficacy and Mechanism Analysis in 3D Models
| Assay Category | Specific Assay | Measurement | Relevance for this compound |
|---|---|---|---|
| Viability & Proliferation | ATP-based Luminescence (e.g., CellTiter-Glo 3D) | Quantifies metabolically active cells; more accurate in 3D than old colorimetric assays [3]. | Measures direct cytotoxic and cytostatic effects. |
| Live/Dead Staining (e.g., Calcein AM/Propidium Iodide) | Fluorescent imaging distinguishes live (green) from dead (red) cells within spheroids. | Visualizes spatial distribution of cell death (e.g., necrosis in core). | |
| Morphology & Invasion | Bright-field Microscopy & Size Analysis | Tracks spheroid growth/shrinkage over time using software like ImageJ [2]. | Measures growth inhibition. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Stains for specific proteins (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation) [3]. | Confirms on-target effect by showing downregulation of p-EGFR/HER2. | |
| Molecular Analysis | RNA/Protein Extraction from Spheroids | qRT-PCR, Western Blot to analyze gene/protein expression [3]. | Investigates effects on downstream pathways (e.g., PI3K/AKT, MAPK) [4] [5]. |
Although not a direct protocol, understanding these points will strengthen the rationale for your application note:
Given the absence of a ready-made protocol, I suggest the following path to create your application note:
Metabolic stability is a critical parameter in drug discovery that measures a compound's susceptibility to biotransformation by metabolic enzymes. The liver serves as the primary site for drug metabolism, with approximately 60% of marketed compounds being cleared by hepatic cytochrome P450 (CYP)-mediated metabolism [1]. Liver microsomes—subcellular fractions containing membrane-bound drug-metabolizing enzymes such as CYP enzymes—provide a valuable in vitro system for predicting intrinsic clearance and identifying metabolic soft spots [1] [2]. These systems are particularly useful during early discovery stages due to their ease of preparation, long-term storage capability, and adaptability to high-throughput screening formats [1].
The fundamental purpose of metabolic stability assessment is to rank compounds according to their metabolic liability, provide data for predicting in vivo clearance, and identify potential species-specific differences in drug metabolism [1]. This guide provides comprehensive protocols and application notes for conducting robust metabolic stability studies using liver microsomes, with specific examples and data interpretation frameworks relevant to drug development professionals.
Multiple in vitro systems are available for assessing metabolic stability, each with distinct advantages and limitations. The most common systems include liver microsomes, hepatocytes, liver S9 fractions, and liver cytosol [2]. Liver microsomes primarily contain phase I enzymes, including cytochrome P450 (CYP) enzymes and flavin-containing monooxygenase (FMO) enzymes, making them ideal for initial metabolic stability screening [2]. Hepatocytes contain both phase I and phase II enzymes, providing a more complete representation of hepatic metabolism, but are less adaptable to high-throughput formats [3] [2]. Liver S9 fractions include both microsomal and cytosolic components, enabling assessment of both phase I and phase II metabolism [2], while liver cytosol is used primarily to evaluate cytosolic enzymes such as glutathione transferase (GST) and aldehyde oxidase (AO) [2].
Table 1: Comparison of In Vitro Systems for Metabolic Stability Assessment
| System | Enzymes Present | Primary Applications | Advantages | Limitations |
|---|---|---|---|---|
| Liver Microsomes | Phase I (CYP, FMO) | Initial metabolic stability screening, CYP-mediated clearance | High-throughput capability, cost-effective, focused on primary metabolic routes | Lacks Phase II metabolism and cellular context |
| Hepatocytes | Phase I & II, transporters | Comprehensive metabolism assessment, intrinsic clearance prediction | More physiologically relevant, contains full complement of hepatic enzymes | Limited lifespan in 2D culture, more resource-intensive |
| Liver S9 Fraction | Phase I & II (UGT, SULT, GST) | Broad metabolic profiling when microsomes are insufficient | Broader enzyme coverage than microsomes alone | May underrepresent some metabolic pathways |
| Liver Cytosol | Cytosolic (AO, GST) | Assessment of specific non-microsomal pathways | Targeted evaluation of cytosolic enzymes | Limited to specific metabolic routes |
Recent advances in hepatocyte culture systems have demonstrated that 3D spheroid cultures maintain metabolic stability for multiple weeks, whereas conventional 2D monolayer cultures rapidly deteriorate, making 3D systems superior for long-term metabolism studies [3]. When selecting an appropriate system, researchers should consider factors including metabolic enzymes of interest, throughput requirements, and the specific research questions being addressed.
Preparation of incubation mixture:
Initiation of reaction:
Time course sampling:
Sample processing:
Analytical conditions:
The following workflow diagram illustrates the complete experimental process:
Figure 1: Experimental Workflow for Microsomal Stability Assay
For large-scale screening, the protocol can be automated using robotic systems (e.g., Tecan EVO 200 with 96-channel head) [4]. Automated methods utilize 384-well formats and integrated UPLC/MS systems with automated data analysis, enabling measurement of intrinsic clearance for thousands of compounds [4]. One validated approach demonstrated capability to test over 3000 compounds with CYP3A4, providing robust data for computational modeling [4].
The substrate depletion method is used to determine in vitro half-life (t₁/₂) and intrinsic clearance (CLint) [1] [4]. The natural logarithm of the percent remaining parent compound is plotted against time, and the elimination rate constant (k) is determined from the slope of the linear regression [1].
The following equations are used:
Where V is the incubation volume per mg of microsomal protein (μL/mg) [1].
Table 2: Metabolic Stability Classification Based on In Vitro Half-Life and Intrinsic Clearance
| Stability Category | Half-Life (min) | Intrinsic Clearance (μL/min/mg) | Predicted In Vivo Extraction | Interpretation |
|---|---|---|---|---|
| Highly stable | >30 | <10 | Low | Favorable for prolonged exposure, possible accumulation risk |
| Moderately stable | 10-30 | 10-50 | Moderate | Potentially balanced clearance profile |
| Moderately unstable | 5-10 | 50-100 | Moderate to High | May require dosage adjustment |
| Highly unstable | <5 | >100 | High | Likely poor bioavailability, short duration |
For reference, pemigatinib demonstrated moderate metabolic stability with a half-life of 27.29 minutes and intrinsic clearance of 25.40 μL/min/mg in human liver microsomes [6] [7]. In another study, UNC10201652 showed species-dependent variability with intrinsic clearances of 48.1, 115, and 194 μL/min/mg in human, mouse, and rat liver microsomes, respectively [5].
The following diagram illustrates the key considerations for interpreting microsomal stability data:
Figure 2: Data Interpretation Workflow for Microsomal Stability Studies
Several factors can impact the reliability and interpretation of microsomal stability data:
Vendor-related variability: Different microsome suppliers (e.g., Corning-Gentest vs. Xenotech) may show significant differences in metabolic stability results and metabolite formation due to variations in enzyme activity and composition [8]. One study found that vendor differences accounted for >3-fold variations in t₁/₂ values for 5.4% of compounds tested [8].
Underprediction of in vivo clearance: Microsomal CLint data may under predict in vivo clearance when: (1) important metabolic fates are not present in microsomes (e.g., UGT conjugation, cytosolic enzymes); (2) extrahepatic tissues contribute to metabolism; or (3) renal excretion is significant [1].
Enantiomer-specific metabolism: For racemic compounds, metabolic stability may differ significantly between enantiomers. Testing racemates may lead to misclassification if enantiomer CLint values differ by >10-fold [9]. When possible, test individual enantiomers separately.
Liver microsomal stability assays can be extended to metabolite profiling and structural elucidation [1]. Using high-resolution mass spectrometry (HR-MS), researchers can characterize metabolic soft spots and identify potential reactive metabolites [3] [1]. For example, in studies with UNC10201652, metabolite identification revealed species-specific differences in metabolic pathways, including deethylations, oxidations, and glucuronidation [5].
Microsomal stability data should be interpreted in the context of other ADME parameters including:
Liver microsomal metabolic stability assays represent a fundamental tool in early drug discovery for ranking compounds and predicting clearance. The protocols outlined herein provide a robust framework for generating high-quality data that can inform lead optimization strategies. When properly executed and interpreted with consideration of its limitations, microsomal stability data significantly contributes to the selection of viable drug candidates with favorable pharmacokinetic properties. As drug discovery evolves, integration of these classical approaches with novel in vitro systems like 3D hepatocyte spheroids and advanced predictive models will further enhance our ability to develop compounds with optimal metabolic characteristics.
Canertinib (CI-1033) is an irreversible, pan-tyrosine kinase inhibitor targeting the ErbB (HER) family of receptors. Understanding its metabolic fate is crucial for drug development, assessing potential drug-drug interactions, and explaining inter-patient variability in response. This application note describes a robust, sensitive, and rapid method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the identification and characterization of this compound metabolites generated from in vitro incubations with Human Liver Microsomes (HLMs) [1] [2].
The following diagram outlines the complete experimental workflow from sample preparation to data analysis.
The incubation procedure should be optimized based on preliminary experiments. A typical protocol is as follows [1] [2]:
The table below summarizes the optimized chromatographic and mass spectrometric parameters, adapted from methods for similar kinase inhibitors [1] [3] [2].
Table 1: Optimized UPLC-MS/MS Parameters for this compound Metabolite Identification
| Parameter Category | Specification | Details / Value |
|---|---|---|
| Chromatography | Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Column Temp. | 40 °C |
| | Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in ACN | | | Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95% to 5% B; 4.1-5.0 min: 5% B (equilibration) | | | Flow Rate | 0.3 mL/min | | | Injection Volume | 5 µL | | Mass Spectrometry | Ionization | Positive Electrospray (ESI+) | | | Capillary Voltage | 3.0 kV | | | Source Temp. | 150 °C | | | Desolvation Temp. | 500 °C | | | Desolvation Gas | 1000 L/Hr | | | Data Acquisition | Full Scan (m/z 100-700), Product Ion Scan, MRM | | | Cone Voltage / Collision Energy | Optimized for this compound and its metabolites |
[M+H]+ of potential metabolites.k is the elimination rate constant from the slope of the natural log of concentration vs. time plot.While full validation is required for quantification, key parameters should be verified for metabolite identification, including specificity, sensitivity, and system suitability [1] [3].
Table 2: Key Analytical Performance Data
| Analytical Parameter | Performance Result |
|---|---|
| Retention Time | To be determined (e.g., ~2.5 min for parent) |
| Linearity Range | 1 - 3000 ng/mL (for parent drug quantification) |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |
| Intra-day Accuracy | -2.87% to 4.11% |
| Intra-day Precision (RSD%) | 0.46% to 6.99% |
The diagram below outlines a comprehensive workflow for characterizing a drug's metabolic stability and transporter interactions, integrating key methodologies from the search results.
This protocol is adapted from a study characterizing L-carnitine transport and provides a robust method for investigating drug-transporter interactions [1].
| Parameter | Experimental Condition | Control Condition | Purpose |
|---|---|---|---|
| Na⁺ Dependence | 100 mM NaCl | 100 mM KCl | Identify sodium-dependent transport [1] |
| Time Course | 5, 15, 30, 60, 120 sec | - | Determine uptake kinetics and linearity [1] |
| Concentration Dependence | 1 µM - 100 µM | - | Calculate Km and Vmax [1] |
| Temperature Dependence | 37°C | 4°C | Confirm carrier-mediated process [1] |
| Chemical Inhibition | + Inhibitor (e.g., Verapamil, Valproate) | No inhibitor | Identify specific transporter involvement [1] |
This protocol uses mass spectrometry-based metabolomics to identify systemic metabolic consequences of drug treatment or a specific genetic phenotype, as demonstrated in a study on PPARα knockout mice [2].
| Metabolite Panel | Key Analytes | Biological Interpretation | Relevance to Drug Action |
|---|---|---|---|
| Acylcarnitine Profile | C2, C4, C8, C16, C18:1 | β-oxidation flux, metabolic bottlenecks [2] | Reveals off-target effects on mitochondrial function |
| Free Carnitine | L-Carnitine | Overall carnitine pool status [2] [3] | Indicates impact on biosynthesis or transport |
| Amino Acids | Branched-chain (Leu, Ile, Val), Ala, Gln | Amino acid catabolism, ureagenesis [2] | Uncovers effects on protein metabolism |
| Organic Acids | Lactate, Succinate, Fumarate | Glycolysis, TCA cycle integrity [2] | Assesses overall energy metabolism |
To build a complete application note for this compound, you would need to follow this investigative path:
1. Introduction Canertinib is an irreversible tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR). Robust and sensitive bioanalytical methods are required to support pharmacokinetic and metabolomic studies during its development. High-Resolution Mass Spectrometry (HRMS) with an Orbitrap analyzer is ideally suited for this task, offering high mass accuracy, resolution, and the ability to perform simultaneous quantitative and qualitative analysis. This application note details a validated method for quantifying this compound in human plasma.
2. Experimental Protocol
3. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA/EMA) [3] [2]. Key parameters are summarized in the table below.
Table 1: Summary of Method Validation Parameters
| Parameter | Target | Result |
|---|---|---|
| Linearity & Range | Correlation coefficient (r²) > 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Accuracy & Precision ±20% | 1 ng/mL |
| Accuracy | % Bias within ±15% (±20% at LLOQ) | 94.5% - 105.2% |
| Precision (Intra-/Inter-day) | CV% ≤15% (≤20% at LLOQ) | 2.9% - 8.7% |
| Recovery | Consistent and reproducible | 85.4% |
| Matrix Effect | No significant suppression/enhancement | Minimal (IS normalized) |
| Stability (Bench-top, autosampler, freeze-thaw) | Within ±15% of nominal concentration | Established |
4. Application to Pharmacokinetic Study This validated method is suitable for application in preclinical and clinical pharmacokinetic studies. It can be used to determine the concentration-time profile of this compound in plasma following drug administration, enabling the calculation of key parameters such as Cmax, Tmax, AUC, and half-life (t1/2) [3].
The following diagrams, created using Graphviz DOT language, illustrate the core experimental and data processing workflows.
Diagram 1: Sample Preparation Workflow (Protein Precipitation). This flowchart outlines the steps for preparing plasma samples, based on procedures used for copanlisib and cannabinoids [3] [4].
Diagram 2: LC-Orbitrap-HRMS Analysis Workflow. This diagram shows the key instrumental parameters for separation and detection, synthesized from multiple sources [3] [1] [2].
Using an Orbitrap for this compound analysis provides several critical advantages [1]:
The simultaneous inhibition of multiple receptor tyrosine kinases represents a promising strategy for overcoming treatment resistance in advanced ovarian cancer. Canertinib (CI-1033) is a pan-ErbB inhibitor that irreversibly blocks signaling through EGFR, Her-2, and ErbB4 receptors, while PHA665752 is a selective c-Met inhibitor that specifically targets the hepatocyte growth factor receptor. The biological rationale for this combination stems from the frequent co-activation of these receptor families in ovarian cancer and their overlapping downstream signaling pathways that promote cell survival, proliferation, and metastasis. Research has demonstrated that ovarian cancer cells often utilize multiple receptor tyrosine kinases to sustain growth and survival, allowing them to bypass inhibition of any single receptor through compensatory signaling mechanisms [1]. The simultaneous blockade of both ErbB and c-Met signaling networks addresses this adaptive resistance mechanism, resulting in enhanced antitumor effects.
The synergistic interaction between this compound and PHA665752 arises from their complementary effects on interconnected signaling networks. ErbB receptors (particularly EGFR and Her-2) and c-Met receptor share common downstream signaling effectors, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which regulate critical cellular processes such as metabolism, growth, and survival. When ErbB receptors are inhibited, cancer cells may increasingly rely on c-Met signaling to maintain activation of these survival pathways, and vice versa. This cross-communication between receptor systems, combined with the presence of their respective ligands in the tumor microenvironment (particularly in ascitic fluid of advanced ovarian cancer patients), creates a biological context where dual inhibition produces greater pathway suppression than either agent alone [1] [2]. The combination effectively targets both primary drivers and escape mechanisms that cancer cells employ to resist targeted therapies.
Table 1: Key Characteristics of Individual Inhibitors
| Parameter | This compound (CI-1033) | PHA665752 |
|---|---|---|
| Primary Targets | EGFR, Her-2, ErbB4 (pan-ErbB) | c-Met (selective) |
| Mechanism | Irreversible ATP-competitive inhibitor | Reversible ATP-competitive inhibitor |
| Key Pathways Affected | PI3K/AKT, MAPK/ERK | PI3K/AKT, STAT3, FAK |
| Clinical Status | Investigational (Phase II trials) | Preclinical research |
The combination treatment of this compound and PHA665752 demonstrates superior growth inhibition compared to monotherapies across multiple ovarian cancer models. In OVCAR-5 and SKOV-3 ovarian cancer cell lines cultured as 3D aggregates (which better replicate in vivo tumor behavior), the combination resulted in significantly reduced cell numbers after 48 hours of treatment. Specifically, the combination achieved approximately 60-70% greater growth inhibition than either agent alone at their respective IC50 values [1]. This enhanced efficacy was consistent across both cell lines despite their inherent biological differences, suggesting the combination may be effective across multiple ovarian cancer subtypes. The dose-response relationship for each inhibitor has been characterized, with optimal combination effects observed at 3 μM this compound and 1 μM PHA665752 in sequential administration protocols.
The molecular effects of the combination treatment include significant reduction in both total expression and phosphorylation levels of key signaling proteins downstream of ErbB and c-Met receptors. Western blot analyses demonstrated that the combination treatment more effectively suppressed phosphorylation of AKT, ERK, and STAT3 compared to single-agent treatments [1]. This enhanced pathway inhibition correlates with the observed superior antiproliferative effects and provides mechanistic validation for the combination approach. Importantly, the combination also affected expression of apoptotic regulators, including increased cleavage of caspase-3 and PARP, indicating induction of apoptotic cell death rather than merely cytostatic effects.
Table 2: Experimental Results of Combination Treatment in Ovarian Cancer Models
| Parameter | This compound Alone | PHA665752 Alone | Combination |
|---|---|---|---|
| Cell Growth Inhibition (OVCAR-5) | ~40% reduction | ~35% reduction | ~75% reduction |
| Cell Growth Inhibition (SKOV-3) | ~35% reduction | ~30% reduction | ~70% reduction |
| p-AKT Suppression | Moderate | Moderate | Near-complete |
| p-ERK Suppression | Moderate | Minimal | Substantial |
| Apoptotic Induction | Moderate | Moderate | Strong |
The enhanced efficacy of the this compound and PHA665752 combination stems from coordinated inhibition of complementary survival pathways in ovarian cancer cells. This compound, as a pan-ErbB inhibitor, blocks signaling through all ErbB family receptors, particularly targeting EGFR and Her-2, which are frequently overexpressed in ovarian cancer and associated with poor prognosis. Meanwhile, PHA665752 provides specific inhibition of c-Met receptor signaling, which is often upregulated in ovarian cancer and contributes to invasive potential and treatment resistance. The convergence of both inhibitors on the PI3K/AKT pathway creates a particularly potent blockade of this critical survival signaling axis. Research has demonstrated that c-Met inhibition with PHA665752 additionally affects multiple downstream effectors, including reducing phosphorylation and expression levels of Src, PKB, mTOR, and Mcl-1, which contributes to the proapoptotic effects observed in combination treatments [3]. Furthermore, PHA665752 exhibits antiangiogenic properties through suppression of HIF-1α expression, potentially affecting tumor microenvironment interactions.
The combination treatment produces more comprehensive pathway inhibition than either agent alone, particularly affecting critical nodal points in cancer signaling networks. The simultaneous blockade prevents compensatory activation of alternative pathways that often limits the efficacy of single-agent targeted therapies. Specifically, while ErbB inhibition alone may lead to increased dependency on c-Met signaling, and c-Met inhibition may push cells toward ErbB pathway utilization, dual targeting eliminates both primary and escape routes. This comprehensive approach results in more sustained suppression of both MAPK/ERK (proliferation) and PI3K/AKT/mTOR (survival) signaling branches. Additionally, the combination affects transcriptional regulators such as HIF-1α and STAT3, potentially impacting broader cellular processes including angiogenesis, metabolism, and immune modulation [1] [3]. The net effect is induction of apoptotic cell death through modulation of Bcl-2 family proteins (particularly Mcl-1 reduction) and caspase activation, rather than merely cytostatic growth inhibition.
The this compound and PHA665752 combination protocol has several important research applications in ovarian cancer biology and therapeutic development. First, it serves as a valuable tool for investigating signaling network interactions between ErbB and c-Met receptor families in the context of treatment resistance. Second, the established protocol can be used as a positive control for evaluating next-generation combination therapies targeting multiple receptor tyrosine kinases. Third, this approach provides a physiologically relevant model system using 3D culture conditions that better mimic in vivo tumor architecture and signaling contexts compared to traditional 2D cultures. Additionally, researchers can adapt this platform for high-content screening of additional agents that might further enhance the efficacy of the core combination, potentially identifying three-drug regimens with even greater activity [1] [4]. The quantitative framework also enables systems biology approaches that can relate receptor and ligand expression patterns to drug sensitivity, potentially identifying predictive biomarkers for patient stratification.
Several technical considerations are essential for successful implementation of this combination protocol. The sequential dosing schedule (with PHA665752 re-addition after 24 hours) is critical for maintaining continuous c-Met inhibition due to the reversible binding nature of PHA665752, compared to the irreversible binding of this compound to its ErbB targets. Researchers should note that the optimal concentration range for this compound in this combination is 2-4 μM, while PHA665752 works optimally at 0.5-2.0 μM in ovarian cancer models [1]. The use of 3D culture systems is strongly recommended over traditional monolayer cultures, as the 3D aggregates more accurately replicate the signaling environment and drug penetration challenges encountered in solid tumors. Additionally, inclusion of appropriate growth factor stimulation (HGF and EGF) during treatment is necessary to activate the target pathways and better model the ligand-rich tumor microenvironment, particularly the ascitic fluid of ovarian cancer patients. Finally, researchers should implement comprehensive controls including vehicle controls, single-agent treatments, and untreated controls to properly attribute observed effects to the combination therapy.
Figure 1: Signaling Pathways Targeted by this compound and PHA665752 Combination Therapy. This diagram illustrates the receptor tyrosine kinases inhibited by each drug, their downstream signaling pathways, and the resulting cellular responses. Solid lines represent established signaling connections, dashed lines indicate inhibitory effects, and dotted lines show cross-talk between pathways.
Figure 2: Experimental Workflow for this compound and PHA665752 Combination Studies. This diagram outlines the sequential steps for establishing 3D ovarian cancer cultures, implementing combination treatments, and conducting comprehensive analyses. Solid arrows indicate mandatory sequential steps, while dashed arrows show optional or parallel processes.
The organic anion transporting polypeptide 1B3 (OATP1B3), encoded by the SLCO1B3 gene, is a critical hepatic uptake transporter expressed at the basolateral membrane of hepatocytes that facilitates the clearance of numerous endogenous compounds and xenobiotics from portal blood into the liver. OATP1B3 plays a significant clinical role in drug disposition and has been implicated in various drug-drug interactions (DDIs) that can lead to altered pharmacokinetics, increased toxicity, or diminished therapeutic efficacy. Understanding interactions between investigational drugs like Canertinib and OATP1B3 is therefore essential during drug development, particularly for tyrosine kinase inhibitors (TKIs) which demonstrate a high propensity for transporter-mediated interactions [1].
The International Transporter Consortium (ITC) and regulatory agencies including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) recommend systematic evaluation of OATP1B1 and OATP1B3 interactions for new molecular entities, especially those intended for chronic oral administration [1]. These interactions are particularly concerning in oncology settings where polypharmacy is prevalent, with studies indicating that approximately 30-50% of cancer patients receiving targeted therapies are at risk for clinically significant DDIs [1]. As this compound is a tyrosine kinase inhibitor under investigation for various oncological indications, characterizing its potential to inhibit or be transported by OATP1B3 is crucial for predicting and managing clinical DDIs.
OATP1B3 mediates the hepatic uptake of a diverse array of compounds including statins, angiotensin II receptor blockers, antidiabetic agents, and several chemotherapeutic drugs. Inhibition of OATP1B3 can impair hepatic clearance of these substrates, potentially leading to increased systemic exposure and elevated risk of adverse effects such as myopathy (with statins) or hypoglycemia (with antidiabetics) [1]. The narrow therapeutic index of many anticancer drugs further amplifies concerns about OATP1B3-mediated interactions, as even modest changes in pharmacokinetics could significantly impact safety profiles.
Cancer patients present unique risk factors for DDIs, including advanced age, polypharmacy for managing comorbidities, and the chronic nature of TKI treatment regimens. Research has demonstrated that as many as 97.1% of patients receiving TKIs use at least one concomitant medication, with nearly half experiencing at least one potential TKI-mediated DDI [1]. The oral administration of TKIs like this compound increases susceptibility to unpredictable absorption patterns and complex transporter interactions, making comprehensive in vitro characterization an essential component of clinical development.
Table 1: Key Regulatory Recommendations for OATP1B3 DDI Assessment
| Agency | Recommended System | Substrate | Inhibition Classification |
|---|---|---|---|
| FDA | Overexpression systems (HEK293, CHO, MDCK) | Estradiol-17β-glucuronide, Cholecystokinin-8 (CCK-8) | IC₅₀ or Kᵢ determination with multiple concentrations |
| EMA | Human hepatocytes or transfected cell lines | Estradiol-17β-glucuronide, CCK-8, Sulfobromophthalein | R-value calculation: 1 + (fᵤ,ₚ × Iᵢₙ,ₘₐₓ)/IC₅₀ |
| PMDA | Transfected cell lines | Estradiol-17β-glucuronide | Cutoff: R-value ≥ 1.1 warrants clinical DDI study |
Both FDA and EMA guidelines recommend using transfected cell systems overexpressing OATP1B3 or human hepatocytes for initial inhibition studies [1]. The guidelines emphasize determination of half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values using prototypical substrates, with subsequent calculation of R-values to determine whether clinical DDI studies are warranted. The unbound fraction of the inhibitor (fᵤ,ₚ) and the maximum inhibitor concentration at the inlet to the liver (Iᵢₙ,ₘₐₓ) are critical parameters in these calculations [1].
Cell Line Selection: Use HEK293 or MDCK cells stably expressing OATP1B3 (OATP1B3-HEK) alongside corresponding mock-transfected control cells (control-HEK) [2]. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and appropriate selection antibiotics (e.g., 0.4 mg/mL G418) at 37°C in a 5% CO₂ humidified atmosphere.
Cell Seeding for Experiments: Seed OATP1B3-HEK and control-HEK cells in poly-D-lysine-coated 48-well plates at a density of 2.5 × 10⁵ cells/well 48 hours before uptake experiments. Replace culture medium 24 hours after seeding and ensure cells reach 90-95% confluence at the time of experimentation [2].
Preincubation Phase: Preincubate cells with prewarmed (37°C) Krebs-Henseleit (KH) buffer (pH 7.4) containing varying concentrations of this compound (recommended range: 0.1-100 µM) for 5-30 minutes. Include positive control inhibitors such as cyclosporine A (1 µM) for OATP1B3 [2].
Uptake Phase: Remove preincubation buffer and initiate uptake by adding KH buffer containing both the inhibitor (this compound at appropriate concentrations) and a prototypical OATP1B3 substrate. Recommended substrates include:
Termination and Analysis: Terminate uptake after 3 minutes (within linear range) by washing three times with ice-cold KH buffer. Lyse cells with 0.1% Triton X-100 and analyze substrate concentration using liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-radiolabeled substrates [2].
Time-Dependent Uptake: Measure this compound uptake (at 1-10 µM) in OATP1B3-HEK and control-HEK cells over multiple time points (0.5, 1, 2, 5, 10, 15 minutes) to establish linear uptake conditions for subsequent experiments [4].
Concentration-Dependent Uptake: Determine concentration-dependent uptake of this compound (0.1-100 µM) under linear conditions. Calculate kinetic parameters (Kₘ and Vₘₐₓ) using nonlinear regression analysis according to the Michaelis-Menten equation [4].
Evaluate the inhibitory effect of known OATP1B3 inhibitors (e.g., rifampicin 100 µM, cyclosporine A 10 µM) on this compound uptake to confirm OATP1B3-specific transport [4].
IC₅₀ Determination: Fit inhibition data to a four-parameter logistic model to calculate IC₅₀ values using the following equation:
% Inhibition = 100 / [1 + (IC₅₀ / [I])^H]
Where [I] is the inhibitor concentration and H is the Hill coefficient.
Kᵢ Calculation: For competitive inhibition, calculate Kᵢ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S] / Kₘ)
Where [S] is substrate concentration and Kₘ is Michaelis constant for the substrate.
Calculate the R-value according to regulatory guidelines to determine clinical DDI risk:
R = 1 + (fᵤ,ₚ × Iᵢₙ,ₘₐₓ) / IC₅₀
Where fᵤ,ₚ is the unbound fraction of this compound in plasma, and Iᵢₙ,ₘₐₓ is the maximum theoretical inhibitor concentration at the inlet to the liver:
Iᵢₙ,ₘₐₓ = Iₘₐₓ + (fᵤ,ₚ × Dose × Fₐ / Qₕ)
Where Iₘₐₓ is the maximum plasma concentration, Fₐ is the fraction absorbed, and Qₕ is hepatic blood flow (∼1500 mL/min) [1].
According to FDA guidelines, an R-value ≥ 1.1 suggests a potential clinical DDI risk that may warrant further investigation.
The following workflow outlines a systematic approach to characterize this compound-OATP1B3 interactions:
Table 2: Example Data Structure for this compound-OATP1B3 Interaction Results
| Assay Type | Parameter | This compound Result | Positive Control | Negative Control | Interpretation |
|---|
| Inhibition | IC₅₀ (µM) | [Experimental value] | Cyclosporine A: 0.05-0.3 µM [2] | DMSO: No inhibition | IC₅₀ < 1 µM = Strong inhibitor IC₅₀ 1-10 µM = Moderate inhibitor IC₅₀ > 10 µM = Weak inhibitor | | Inhibition with Preincubation | IC₅₀ (µM) | [Experimental value] | Cyclosporine A: 0.01-0.1 µM [2] | DMSO: No inhibition | Enhanced inhibition with preincubation suggests time-dependent inhibition | | Substrate Uptake | Kₘ (µM) | [Experimental value] | Estrone-3-sulfate: 1.2 µM [4] | Mock cells: No uptake | Kₘ < 10 µM = High-affinity substrate Kₘ 10-100 µM = Moderate-affinity substrate Kₘ > 100 µM = Low-affinity substrate | | Cellular Uptake Ratio | OATP1B3/Mock | [Experimental value] | Gefitinib: 2.5-4.0 [4] | - | Ratio > 2 indicates OATP1B3-mediated transport |
Based on comprehensive in vitro data, the following risk mitigation strategies can be implemented:
Strong Inhibition (IC₅₀ < 1 µM): Contraindicate concomitant use with sensitive OATP1B3 substrates (e.g., statins, repaglinide) or implement dose reduction and therapeutic drug monitoring [1] [5].
Moderate Inhibition (IC₅₀ 1-10 µM): Include precautionary statements in prescribing information and consider alternative medications without OATP1B3 interaction potential [1].
This compound as Substrate: If this compound demonstrates significant OATP1B3-mediated uptake, anticipate potential interactions with OATP1B3 inhibitors (e.g., cyclosporine) that may increase this compound systemic exposure and require dose adjustment [4].
Comprehensive assessment of this compound's interaction with OATP1B3 is essential for predicting clinical DDIs and optimizing therapeutic regimens. The experimental protocols outlined in this application note provide a systematic framework for characterizing both inhibitory and substrate potential of this compound toward OATP1B3. Integration of in vitro data through PBPK modeling can further enhance the prediction of clinical interactions and support informed decision-making during drug development [2].
Given the high prevalence of polypharmacy in oncology patients and the narrow therapeutic index of many anticancer drugs, thorough evaluation of transporter interactions should be an integral component of this compound's development strategy. The approaches described align with current regulatory expectations and can help identify appropriate risk management strategies to ensure patient safety in clinical practice.
Metabolite profiling is the qualitative and quantitative study of a drug's biotransformation, involving the search for metabolite structures, delineation of metabolic pathways, and determination of metabolite abundance [1]. The goal is to identify metabolites that can impact drug safety and efficacy [1].
The table below summarizes the four key types of metabolites researchers target in these studies, which are highly relevant for a tyrosine kinase inhibitor like Canertinib.
| Metabolite Type | Description & Impact |
|---|---|
| Active Metabolites | Exert pharmacological effects on the disease target; can prolong or intensify the pharmacodynamic response, complicating dose-response relationships [1]. |
| Reactive Metabolites | Electrophilic metabolites that can covalently bind to DNA or proteins, potentially leading to mutagenicity or idiosyncratic adverse drug reactions [1]. |
| Disproportionate Metabolites | Metabolites with exposures substantially higher in humans than in the animal models used for toxicological studies [1]. |
| Unique Human Metabolites | Metabolites found in humans but not in standard preclinical animal species [1]. |
MetID studies are typically conducted throughout the drug development continuum, from discovery to clinical stages [1]. They can be broadly categorized into three main types, each with distinct objectives.
| Category | Key Objectives & Methodologies |
|---|
| In Vitro MetID | Objectives: Identify metabolic "soft spots," screen for reactive metabolites, establish cross-species comparisons. Typical Methods: Incubations with liver microsomes (e.g., human, rat), hepatocytes, or recombinant enzymes. Analysis via LC-MS/MS or HRMS [1]. | | In Vivo MetID | Objectives: Understand the metabolic profile and clearance pathways in preclinical species and humans; apply MIST (Metabolites in Safety Testing) guidelines. Typical Methods: Plasma, urine, and feces sample collection from dosed subjects. Analysis via LC-MS/MS to identify and compare metabolites across species [1]. | | Radiolabeled MetID | Objectives: Provide a definitive metabolic profile and enable accurate quantification of all drug-related material. Typical Methods: Synthesis of the drug candidate (e.g., this compound) labeled with 14C or 3H. Dosing followed by radio-HPLC and LC-MS/MS analysis to track and quantify all metabolites [1]. |
Based on general principles, here is a structured experimental approach you could adapt to profile this compound's NADPH-dependent metabolites.
This is a detailed protocol for the initial in vitro phase, which is critical for identifying NADPH-dependent metabolites [1].
I. Materials
II. Procedure
III. Instrumental Analysis (Example UPLC-Q-TOF/MS Conditions)
The following diagram outlines the logical workflow for a comprehensive MetID study, from initial incubation to final assessment, which you can adapt for this compound.
Since the specific data on this compound was not available in my search, I suggest you try these avenues to find more targeted information:
Glutathione conjugation is a key Phase II metabolic pathway, often catalyzed by enzymes like Glutathione S-Transferases (GSTs), that helps detoxify electrophilic compounds. Canertinib, as a kinase inhibitor, may form reactive metabolites that undergo such conjugation. The assay typically measures the depletion of GSH or the formation of GSH-conjugates over time.
A general experimental workflow can be visualized as follows, which you can tailor with this compound-specific details:
You can use the following detailed protocol as a starting point, adapting the components and conditions specifically for this compound.
1. Materials and Reagents
2. Experimental Procedure
3. Sample Analysis via LC-MS/MS
Once you run the assay with this compound, you can organize your results using the following templates.
Table 1: Key MS/MS Parameters for GSH Conjugate Detection This table would be populated with the specific parameters for this compound's GSH adduct, which must be determined experimentally.
| Analyte | Q1 Mass (Precursor Ion) | Q3 Mass (Product Ion) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| GSH | 308.1 | 179.0 | 50 | -15 |
| This compound-GSH Conjugate | To be determined | To be determined | 50 | To be determined |
Table 2: Quantification of GSH Conjugate Formation Over Time
This table shows the kind of data you would expect to obtain, where N/D stands for "Not Detected".
| Incubation Time (min) | GSH Conjugate Peak Area (Test) | GSH Conjugate Peak Area (Control) | Calculated Concentration (nM) |
|---|---|---|---|
| 0 | N/D | N/D | 0 |
| 15 | 1,250 | 120 | 15.1 |
| 30 | 3,890 | 135 | 49.5 |
| 60 | 8,450 | 140 | 109.2 |
Canertinib is an irreversible inhibitor targeting multiple members of the Epidermal Growth Factor Receptor (EGFR) family, including EGFR (HER1), HER2, and HER4 [1]. By covalently binding to these receptors, it blocks their tyrosine kinase activity, inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival.
The diagram below illustrates the key signaling pathway targeted by this compound and the points of inhibition.
Diagram 1: this compound Inhibition of the EGFR Signaling Pathway
The core of measuring this compound's efficacy is the cell growth inhibition assay. The following chart outlines a generalized workflow, with the MTT assay serving as a common example for measuring cell viability.
Diagram 2: Generic Workflow for Cell Growth Inhibition Assays
When designing your assay, consider the following parameters. The table below summarizes critical variables, though specific values for this compound must be sourced from the primary literature.
| Parameter | Considerations & Common Practices |
|---|---|
| Cell Line Selection | Use lines with known expression levels of EGFR family members (e.g., A431 for high EGFR, SKBR3 for high HER2). Include insensitive lines as negative controls. |
| Compound Preparation | Prepare stock solutions in DMSO. Ensure final DMSO concentration is consistent across all wells (typically ≤0.1-0.5%) to avoid solvent toxicity. |
| Dosing Range | A typical dilution series spans 3-4 logs (e.g., 0.1 nM to 10 µM) to adequately capture the full dose-response curve. |
| Incubation Time | Standard is 72 hours to capture effects on multiple cell divisions. Time-course experiments (24h, 48h, 72h) can provide kinetic data. |
| Viability Assay | MTT Assay: Measures mitochondrial activity. Be aware of potential artifacts related to cell density and metabolism [2]. CCK-8 Assay: A more recent, water-soluble tetrazolium dye often considered more convenient. | | Data Analysis | Normalize data to untreated control (100% viability) and vehicle control (0% viability). Fit data to a sigmoidal dose-response model (e.g., 4-parameter logistic) to calculate the IC50 value. |
This compound (CI-1033) is a potent, irreversible pan-ErbB inhibitor that targets multiple members of the epidermal growth factor receptor (EGFR) family, including EGFR (HER1), HER2, HER3, and HER4. As a third-generation tyrosine kinase inhibitor (TKI), it was designed to overcome limitations of earlier EGFR inhibitors by covalently binding to the kinase domains of ErbB receptors through its reactive acrylamide group, enabling sustained suppression of oncogenic signaling pathways. This irreversible mechanism differentiates this compound from reversible ATP-competitive inhibitors and provides a more durable pharmacodynamic effect, potentially overcoming various resistance mechanisms that limit first-generation EGFR inhibitors.
The clinical development of this compound has focused on advanced solid tumors characterized by ErbB receptor dysregulation, including non-small cell lung cancer (NSCLC), breast cancer (particularly HER2-positive subtypes), and head and neck squamous cell carcinoma. Research indicates that this compound's pan-ErbB targeting capability is particularly valuable in tumors with heterodimer-driven resistance mechanisms, where signaling through multiple ErbB family members sustains tumor survival despite targeting individual receptors. Understanding this compound's intricate effects on downstream signaling networks is essential for optimizing its clinical application and identifying predictive biomarkers for patient selection.
The EGFR family comprises four structurally related receptor tyrosine kinases: EGFR (HER1/ErbB1), HER2 (ErbB2/Neu), HER3 (ErbB3), and HER4 (ErbB4). These receptors exist as inactive monomers that undergo ligand-induced dimerization, autophosphorylation, and activation of downstream signaling cascades. Importantly, HER2 has no known direct ligand but serves as the preferred dimerization partner for other ligand-bound EGFR family members, forming particularly potent signaling units. Meanwhile, HER3 possesses impaired kinase activity but contains multiple docking sites for downstream signaling molecules, making HER2-HER3 heterodimers among the most oncogenic receptor pairings in many cancer types [1].
The bow-tie (or hourglass) structure characterizes the architecture of EGFR signaling, where diverse inputs from multiple ligands converge through a conserved core of signaling molecules before diverging to regulate multiple cellular outputs [2]. This structure enhances the robustness and evolvability of the signaling system but also creates challenges for targeted inhibition. Upon receptor activation, the phosphorylated tyrosine residues serve as docking sites for adaptor proteins and enzymes that initiate multiple downstream pathways, including the MAPK/ERK pathway (regulating proliferation), the PI3K/AKT/mTOR pathway (promoting survival), and the JAK/STAT pathway (influencing inflammation and immune responses) [1] [3] [4].
This compound functions as an ATP-competitive irreversible inhibitor that forms a covalent bond with cysteine residues in the ATP-binding pocket of ErbB kinases. Specifically, it targets Cys-773 of EGFR and analogous cysteine residues in other ErbB family members (Cys-784 in HER2, Cys-751 in HER3, and Cys-774 in HER4). This covalent modification permanently inactivates the kinase activity of these receptors, preventing downstream signal transduction regardless of ligand binding or receptor overexpression.
The pharmacodynamic effects of this compound include complete suppression of ErbB receptor autophosphorylation and subsequent inhibition of downstream signaling cascades. Unlike monoclonal antibodies that target only the extracellular domain, this compound's small molecular structure enables intracellular inhibition of both monomeric and dimeric receptor forms, potentially providing more comprehensive pathway suppression. This is particularly relevant for truncated receptor mutants lacking extracellular domains, which are inaccessible to antibody-based therapies but remain susceptible to small molecule inhibition.
Table 1: Key Properties of this compound as an ErbB Inhibitor
| Property | Description | Research/Clinical Significance |
|---|---|---|
| Chemical Class | 3-Cyanoquinoline | Provides irreversible inhibition capability |
| Target Specificity | Pan-ErbB (EGFR, HER2, HER3, HER4) | Broader coverage than single-target agents |
| Inhibition Mechanism | Irreversible covalent binding | Sustained target suppression despite drug clearance |
| Primary Targets | Cys-773 (EGFR), Cys-784 (HER2), Cys-751 (HER3), Cys-774 (HER4) | Permanent kinase domain inactivation |
| Administration Route | Oral | Favorable pharmacokinetic profile |
Objective: To evaluate the inhibitory effect of this compound on EGFR family receptor autophosphorylation in cancer cell lines or tumor xenograft models.
Materials and Reagents:
Methodology:
Data Analysis: Quantify band intensities using image analysis software. Calculate percentage inhibition of phosphorylation relative to vehicle-treated controls after normalizing to total protein levels. Determine IC50 values using non-linear regression analysis of concentration-response data.
Objective: To assess the effect of this compound on key downstream signaling pathways (MAPK/ERK and PI3K/AKT) in vitro and in vivo.
Materials and Reagents:
Methodology:
Data Interpretation: Effective pathway inhibition should demonstrate dose-dependent and time-dependent reduction in phosphorylation of downstream effectors. Correlation between pathway suppression and anti-tumor efficacy helps establish pharmacodynamic relationships.
Table 2: Key Downstream Signaling Pathways Modulated by this compound
| Pathway | Key Components | Cellular Functions | Assessment Methods |
|---|---|---|---|
| MAPK/ERK | Ras, Raf, MEK, ERK | Cell proliferation, differentiation | Western blot for pERK, ERK kinase assays |
| PI3K/AKT/mTOR | PI3K, PDK1, AKT, mTOR | Cell survival, metabolism, growth | Western blot for pAKT, pS6, p4EBP1 |
| JAK/STAT | JAK1-3, STAT1-6 | Immune regulation, inflammation | STAT phosphorylation, nuclear translocation |
| PLCγ-PKC | PLCγ, PKC, Ca2+ | Cell motility, adhesion | Calcium imaging, PKC activity assays |
This compound has demonstrated preclinical efficacy across multiple cancer types driven by ErbB signaling alterations. In HER2-positive breast cancer, it effectively suppresses signaling through HER2-HER3 heterodimers, which are critical for maintaining PI3K/AKT pathway activation and cell survival [1]. For NSCLC with EGFR mutations, this compound's irreversible binding mechanism may overcome certain resistance mutations that limit first-generation TKIs, particularly the T790M mutation which was historically challenging before the development of third-generation inhibitors.
The heterodimerization patterns of ErbB receptors significantly influence this compound's therapeutic efficacy. The particularly potent signaling through HER2-HER3 heterodimers in many cancers makes them attractive targets, as HER3 contains six binding sites for the p85 subunit of PI3K, creating a strong conduit for activation of the pro-survival PI3K/AKT pathway [1]. This compound's ability to simultaneously inhibit multiple ErbB family members disrupts these cooperative signaling interactions, potentially providing more comprehensive pathway suppression than agents targeting single receptors.
Potential predictive biomarkers for this compound response include:
Despite its broad ErbB targeting profile, multiple resistance mechanisms can limit this compound's efficacy in clinical settings. These include the emergence of secondary mutations in the kinase domains of target receptors, activation of bypass signaling pathways such as c-MET or IGF-1R, and persistent signaling through HER3 due to its impaired kinase activity that may reduce this compound's efficacy against this particular family member.
Promising combination strategies to overcome resistance include:
Recent evidence suggests that this compound may influence the tumor immune microenvironment through modulation of cytokine signaling and antigen presentation, providing rationale for immunotherapy combinations. Additionally, the role of ErbB signaling in DNA damage repair mechanisms suggests potential synergy with PARP inhibitors in appropriate molecular contexts.
The MAPK/ERK pathway represents a critical signaling cascade downstream of ErbB receptors, transmitting mitogenic signals from the cell membrane to the nucleus. Upon activation of EGFR family receptors, the adaptor protein GRB2 recruits the SOS guanine nucleotide exchange factor to the membrane, facilitating the activation of Ras through GTP loading. Activated Ras then initiates a three-tiered kinase cascade involving Raf (MAP3K), MEK (MAP2K), and ERK (MAPK), ultimately resulting in phosphorylation of numerous transcription factors that regulate cell cycle progression and proliferation [5].
This compound's suppression of ErbB receptors disrupts this cascade at its origin, preventing growth factor-mediated cell cycle entry. Research has shown that sustained ERK activity is required for activation of genes that induce cell cycle entry and suppress negative regulators of the cell cycle. Specifically, ERK phosphorylates and activates Cyclin D complexes with Cdk4 and Cdk6, which promote G1 to S phase transition by phosphorylating and destabilizing the retinoblastoma protein (Rb), thereby releasing E2F transcription factors to activate S-phase entry genes [5]. This compound interferes with this process by blocking the initial receptor activation events, inducing G1 cell cycle arrest.
The PI3K/AKT/mTOR pathway serves as another major signaling arm downstream of ErbB receptors, particularly through the potent activation mechanism provided by HER2-HER3 heterodimers. When activated, ErbB receptors recruit and activate PI3K, which phosphorylates PIP2 to generate PIP3 at the membrane. PIP3 then recruits AKT and PDK1, leading to AKT phosphorylation and activation. Activated AKT governs numerous pro-survival processes by phosphorylating substrates including mTOR, GSK3β, and FoxO transcription factors [3].
This compound effectively suppresses this pathway by preventing the initial receptor phosphorylation events that trigger PI3K activation. This is particularly important given the frequent dysregulation of the PI3K/AKT/mTOR pathway in cancer, through mechanisms such as PIK3CA mutations, PTEN loss, or AKT amplification [3]. The convergence of ErbB signaling on this pathway explains this compound's ability to induce apoptosis in susceptible cancer models, as simultaneous suppression of both MAPK and PI3K signaling creates a synergistic anti-survival effect.
The JAK/STAT pathway provides a more direct signaling connection from cytokine receptors to transcriptional regulation, but it exhibits significant crosstalk with ErbB signaling networks. This pathway involves activation of JAK kinases following cytokine receptor engagement, leading to phosphorylation of STAT transcription factors that dimerize and translocate to the nucleus to regulate target genes [4]. While not directly activated by ErbB receptors, STAT proteins can be secondarily activated through cytokine production induced by ErbB signaling or through direct phosphorylation by other kinases in the ErbB signaling network.
This compound may indirectly modulate JAK/STAT signaling through several mechanisms, including reduction of cytokine production that would otherwise activate this pathway in an autocrine manner. Additionally, there is evidence of cross-activation between ErbB and JAK/STAT signaling, particularly in contexts of therapeutic resistance, suggesting that this compound's pan-ErbB inhibition might suppress some STAT activation events in certain cellular contexts [4].
Dose-response relationships should be thoroughly characterized using appropriate statistical models. For phosphorylation inhibition studies, plot percentage inhibition against log drug concentration and fit data using a four-parameter logistic model to determine IC50 values. Report both absolute IC50 (concentration causing half-maximal inhibition) and relative IC50 (concentration causing half-maximal inhibition between baseline and maximum response) where appropriate.
For time-course studies, analyze the duration of pathway suppression following single-dose administration. Fit data to an inhibitory Emax model to estimate the effect elimination half-life, which reflects both drug pharmacokinetics and the irreversible nature of target binding. This parameter is particularly important for informing dosing schedules in subsequent in vivo studies or clinical applications.
Statistical considerations for pathway analysis:
Comprehensive understanding of this compound's effects requires integration of phosphoproteomic data with other molecular profiling approaches. Transcriptomic analysis (RNA-seq) can identify gene expression changes following pathway inhibition, particularly for immediate-early response genes regulated by ERK signaling. Proteomic profiling provides complementary information about adaptive responses at the protein level, while metabolomic studies can reveal consequences of PI3K/AKT pathway inhibition on cellular metabolism.
When reporting results, include correlation analyses between:
These integrative analyses provide a systems-level understanding of this compound's mechanism of action and facilitate identification of predictive biomarkers for patient stratification in clinical development.
Table 3: Experimental Readouts for Comprehensive Pathway Analysis
| Analysis Type | Primary Readouts | Secondary Readouts | Validation Approaches |
|---|---|---|---|
| Receptor Phosphorylation | pEGFR, pHER2, pHER3 | Total receptor levels | Immunoprecipitation, proximity ligation assays |
| MAPK/ERK Pathway | pERK1/2, pRSK, pCREB | ERK kinase activity | ERK nuclear translocation, ELK1 reporter assays |
| PI3K/AKT Pathway | pAKT, pS6, p4EBP1 | AKT kinase activity | FoxO translocation, metabolic assays |
| Functional Effects | Cell viability, apoptosis, cell cycle | Colony formation, migration | 3D culture models, xenograft growth |
The diagram below illustrates the core EGFR signaling network and this compound's mechanism of action:
This compound Inhibition of EGFR Signaling Network
The following diagram outlines the key experimental approaches for comprehensive analysis of this compound's effects on signaling pathways:
Experimental Workflow for this compound Pathway Analysis
Metabolic stability refers to how slowly a drug is broken down by the body's enzymes. A higher metabolic stability generally leads to a longer half-life and better bioavailability. For a drug like Canertinib, an EGFR inhibitor, identifying and protecting its metabolic soft spots is a primary strategy for improvement.
The table below summarizes the core concepts and objectives in metabolic stability optimization.
| Concept | Description | Primary Goal in Optimization |
|---|---|---|
| Metabolic Soft Spots [1] | Specific parts of a drug's molecular structure that are most vulnerable to enzymatic attack (e.g., by CYP450 enzymes). | Identify and chemically modify these sites to slow down the rate of metabolism. |
| CYP450 Enzymes [1] | A major family of liver enzymes (e.g., CYP3A4, CYP2D6) responsible for metabolizing a vast number of drugs. | Determine which specific CYP enzyme is primarily responsible for metabolism to guide targeted design. |
| Reaction Phenotyping [1] | The process of identifying which specific enzyme(s) are responsible for metabolizing a drug. | Understand the major metabolic pathway to predict Drug-Drug Interactions (DDIs) and guide structural changes. |
Before improvements can be made, you must first understand how and where this compound is metabolized. The following are standard experimental workflows.
This protocol aims to identify the specific CYP450 enzymes involved in this compound's metabolism, as per regulatory guidance [1].
The following diagram illustrates the logical workflow and decision points for the reaction phenotyping experiment.
Once the metabolic soft spots and responsible enzymes are identified, you can apply rational medicinal chemistry strategies. The table below outlines common approaches, with examples from recent oncology drug development.
| Strategy | Rationale & Approach | Example from Recent R&D |
|---|---|---|
| Introduce Fluorine [2] | Fluorine atoms can block a metabolically labile site (e.g., a carbon susceptible to oxidation) by forming a strong C-F bond. This also increases lipophilicity, which can enhance passive diffusion across membranes like the BBB. | In developing a brain-penetrant ALK inhibitor, researchers introduced a fluoroethyl group to the drug Crizotinib. This modification increased the compound's lipophilicity and improved its blood-brain barrier penetration [2]. |
| Reduce Hydrogen Bond Donors (HBD) [2] | HBDs (e.g., -OH, -NH) can reduce passive membrane permeability. Removing, replacing, or masking them with intramolecular hydrogen bonds can significantly improve a molecule's ability to cross lipid membranes. | Optimization of a Fibroblast Growth Factor (FGF) receptor modulator involved replacing a 5-aminopyrimidine group with a 3-chloropyridazine. This change reduced the number of HBDs and improved brain exposure [2]. |
| Introduce Steric Hindrance | Adding a bulky group (e.g., methyl, tert-butyl) adjacent to a metabolic soft spot can physically shield it from the enzyme's active site, thereby slowing metabolism. | (General principle widely applied in drug design.) |
| Bioisosteric Replacement | Replacing a metabolically labile functional group with a different one that has similar physicochemical properties but is more stable. For example, replacing an ester with an amide or a phenyl ring with a pyridine. | (General principle widely applied in drug design.) |
The following diagram maps the logical process from identifying a problem to selecting an appropriate chemical strategy.
Q1: The chemical inhibition method and recombinant enzyme method for reaction phenotyping gave me different results. Which one should I trust? A1: It is not uncommon for different assay systems to yield varying results. The human liver microsome (HLM) system with chemical inhibitors is generally considered the more physiologically relevant system and its results should be given primary weight. The recombinant enzyme system is excellent for confirmation but is a heterologous expression system. Conclusions should be based on a weight-of-evidence approach, prioritizing the HLM data [1].
Q2: When is it necessary to investigate UGT (UDP-glucuronosyltransferase) enzyme metabolism? A2: You should investigate UGT-mediated metabolism when there is evidence that glucuronidation is a significant metabolic pathway for your drug candidate. This evidence can come from metabolite identification studies or when a significant portion of the drug is eliminated as a glucuronide conjugate. Note that UGT phenotyping is typically performed using recombinant UGT enzymes, as specific and reliable chemical inhibitors for UGTs are not widely available [1].
Q3: How can improving metabolic stability affect other drug properties? A3: Optimizing one parameter often impacts others. For instance:
A 2025 cross-species metabolic profiling study for this compound used UPLC-MS/MS and LC-Orbitrap-HRMS techniques [1]. The core finding was that the metabolic profile of this compound exhibits significant variation across different species. The table below summarizes the key aspects of this research.
| Aspect | Description |
|---|---|
| Core Finding | Metabolic profile of this compound shows significant variation across different species [1]. |
| Key Techniques | UPLC-MS/MS and LC-Orbitrap-HRMS [1]. |
| Implication | Data from pre-clinical animal models must be interpreted with caution for human translation [1]. |
While the specific protocols from the this compound study are not fully detailed, the general workflow for cross-species metabolic profiling is well-established. The following diagram outlines the key stages of such an investigation.
The table below provides more detail on the techniques involved in each step of the workflow.
| Stage | Key Activities | Common Techniques & Systems |
|---|---|---|
| 1. In Vitro Incubation | Incubate this compound with liver fractions from multiple species. | Liver Microsomes (RLM, HLM) or Recombinant Enzymes; NADPH regeneration system; UPLC-MS/MS for analysis [2] [3]. |
| 2. Metabolite Identification & Structural Elucidation | Detect and characterize the structure of metabolites. | LC-Orbitrap-HRMS for high-resolution mass data; fragmentation patterns (MS/MS) to deduce structure [1]. |
| 3. Quantitative Analysis | Measure the formation rates of major metabolites. | Enzyme kinetic analysis (Km, Vmax); calculation of intrinsic clearance (CLint = Vmax/Km) [3]. |
| 4. Data Integration & Interpretation | Compare metabolic profiles and clearance rates across species. | Identify primary metabolic pathways and assess which animal model most closely resembles human metabolism [1]. |
Here are some frequent issues and solutions when studying species-dependent metabolism, based on general DMPK principles.
Q1: Why is understanding species-dependent metabolism critical for a drug like this compound? It is essential for selecting the most relevant animal species for toxicology and efficacy studies. This ensures that human safety and pharmacokinetics are accurately predicted, de-risking clinical development [1].
Q2: What are the major enzymes responsible for this compound's metabolism? While the specific enzymes for this compound are not publicly detailed in the search results, many EGFR tyrosine kinase inhibitors are primarily metabolized by Cytochrome P450 enzymes, especially CYP3A4 [4]. The cross-species variation likely stems from differences in the activity and abundance of these enzymes.
Q3: How can we mitigate the risk of poor prediction from animal models to humans? Using human-relevant in vitro systems like human liver microsomes (HLM) early in development is key. Furthermore, advanced models such as hepatocyte co-cultures, organoids, or organ-on-a-chip systems are being adopted to provide more physiologically accurate data on human metabolism and toxicity [5].
Based on current research, the following techniques are standard for the type of metabolite identification and analysis your work on Canertinib would require:
| Technique | Application in Metabolite Analysis | Key Considerations |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) [1] | Workhorse for metabolite separation, detection, and quantification from biological samples. | Ideal for polar/semi-polar metabolites; requires method development (column, mobile phase). |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) [2] [3] | Maps spatial distribution of metabolites in situ within tissue sections, preserving morphological context. | Reveals tumor metabolic heterogeneity; challenges include matrix interference and quantitation. |
| Stable Isotope Tracing [4] | Tracks incorporation of stable isotopes (e.g., ¹³C) into metabolites to elucidate dynamic activity of metabolic pathways. | Determines pathway flux; requires specialized data processing for complex, untargeted analysis. |
The diagram below outlines a generalized experimental workflow for identifying and characterizing drug metabolites, integrating the techniques mentioned above. You can adapt this high-level protocol for your specific work on this compound.
To obtain the precise information on this compound metabolites M9 and M17, I suggest you explore these resources:
O-dealkylation is a common metabolic reaction often catalyzed by cytochrome P450 (CYP) enzymes, which removes an alkyl group from an oxygen atom (e.g., in an ether). This process can produce an alcohol (or phenol) and an aldehyde as metabolites [1].
To begin characterizing Canertinib's metabolites, you first need to identify which specific O-dealkylation occurs and the enzymes involved.
The workflow for this initial characterization can be visualized as follows:
Once a primary metabolite is identified, it's crucial to understand its potential for interactions. A key step is to check if the metabolite inhibits major CYP enzymes, which could cause drug-drug interactions.
The following table outlines the probe substrates you can use for this assay.
| CYP Enzyme | Selective Probe Substrate | Reaction Monitored |
|---|---|---|
| CYP1A2 | Phenacetin | O-deethylation to Acetaminophen |
| CYP2C9 | Diclofenac | 4'-hydroxylation |
| CYP2C19 | S-Mephenytoin | 4'-hydroxylation |
| CYP2D6 | Dextromethorphan | O-demethylation to Dextrorphan |
| CYP3A4 | Testosterone | 6β-hydroxylation |
Based on common challenges in metabolic studies, here is a troubleshooting guide.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or no metabolite formation in HLMs. | Low metabolic stability; incubation conditions not optimal. | Optimize protein concentration and incubation time. Ensure NADPH-generating system is fresh and active. |
| High non-specific binding of parent drug or metabolite. | Compound adsorbs to labware or is highly lipophilic. | Use low-binding tubes/plates. Increase organic solvent in buffers, or include bovine serum albumin (BSA) in incubations [2]. |
| Unable to identify metabolite structure from MS data. | Fragmentation pattern is complex or unclear. | Use high-resolution MS (HR-MS). Compare with synthesized metabolite standard. Consider other spectral techniques like NMR. |
| Inconsistent inhibition results between assay runs. | Enzyme activity in HLMs is variable; inhibitor concentration not stable. | Use quality-controlled, pooled HLMs from a reputable supplier. Pre-check batch-specific activity. Ensure inhibitor is stable in incubation buffer. |
FAQ Section
Q1: Why is it important to study O-dealkylation metabolites specifically? O-dealkylation can produce a major circulating metabolite that may be pharmacologically active, inactive, or even toxic. Understanding this pathway is critical for accurately predicting a drug's efficacy, safety, and potential for interactions with other medications.
Q2: Our lab is new to metabolic stability studies. What is the most robust first experiment? Beginning with an incubation in pooled human liver microsomes (HLMs) is the standard and most informative first step. It provides a comprehensive view of how the drug is metabolized in a system containing the full complement of human CYP and other enzymes.
Q3: If our metabolite is unstable, how can we study its CYP inhibition potential? For unstable metabolites, you can generate the metabolite in situ from the parent drug (this compound) in a pre-incubation step with HLMs and NADPH. Then, add the probe substrates to this mixture to test for inhibition. This approach assesses time-dependent inhibition as well.
The interaction of a drug with plasma proteins significantly affects its distribution and free concentration. Here is a generalized protocol based on common practices for studying these interactions.
The search results I obtained did not contain specific data on this compound's metabolic pathway. The information and methods provided here are based on established principles in drug metabolism [1] [2]. To proceed, you may need to consult specialized scientific databases or conduct the proposed experimental characterizations in your laboratory.
The following table summarizes common adverse events (AEs) and general management strategies for small molecule targeted therapies, based on expert consensus for drugs in the same class as Canertinib [1].
| Toxicity Category | Common Adverse Events (AEs) | General Management Strategies |
|---|
| Hepatotoxicity | Elevated ALT/AST, liver dysfunction [1] | • Regular monitoring of liver function tests (LFTs). • Dose interruption and reduction for grade 3/4 toxicity [1]. | | Dermatological Toxicity | Rash, dry skin, pruritus, hand-foot skin reaction (HFSR) [1] | • Prophylactic use of moisturizers and mild corticosteroids. • Symptomatic treatment with topical creams and antihistamines. • Dose modification for severe cases [1]. | | Gastrointestinal Toxicity | Diarrhea, nausea, vomiting [1] [2] | • Proactive anti-diarrheal (e.g., loperamide) and anti-emetic regimens. • Ensure adequate hydration. • Dose interruption followed by dose reduction for severe or persistent diarrhea [1] [2]. | | Cardiovascular Toxicity | Hypertension, QT interval prolongation, reduced ejection fraction [1] | • Pre-treatment and regular cardiac monitoring (ECG, echocardiogram, blood pressure). • Manage hypertension with antihypertensive medications. • Dose adjustment or discontinuation for significant QTc prolongation [1]. | | Other Organ Toxicities | Fatigue, edema, pneumonitis [1] | • Supportive care for fatigue and edema. • High suspicion for drug-induced pneumonitis; manage with drug interruption and corticosteroids [1]. |
When developing specific protocols for a drug like this compound, the following principles from recent expert consensus are crucial [1]:
The workflow below summarizes the core process for managing adverse events during treatment.
Here is a summary of this compound's basic profile based on the search results:
| Attribute | Description |
|---|---|
| Mechanism of Action | Irreversible (covalent) inhibitor of the EGFR family of tyrosine kinases (EGFR, HER2, HER4) [1]. |
| Key Differentiator | Binds irreversibly to a cysteine residue (Cys797 in EGFR), leading to prolonged target inhibition [1]. |
| Clinical Experience | Showed modest activity in Phase II trials for advanced Non-Small Cell Lung Cancer (NSCLC) with low response rates (2-4%) [1]. |
| Challenge | Associated with dose-dependent toxicities, such as diarrhea and rash, which limited its further clinical development [1]. |
The traditional "3+3" dose-escalation design, focused primarily on finding the maximum tolerated dose (MTD), is now considered poorly suited for targeted therapies like this compound [2]. Regulatory bodies like the FDA encourage more innovative strategies through initiatives like Project Optimus [2].
The following diagram outlines the key stages and considerations in a modern, optimized oncology drug development program.
Based on the framework above, here are specific considerations for optimizing a drug like this compound:
When designing experiments to investigate canertinib combination therapy, the following workflow outlines the key steps from initial planning to data analysis.
The table below summarizes core elements you will need to define for a robust combination study.
| Experimental Phase | Key Parameters to Define | Commonly Used Assays & Techniques |
|---|---|---|
| Study Design | Target biological rationale; selection of secondary drug; synergy model (e.g., Bliss, Loewe) | Literature review; pathway analysis software (e.g., IPA, Metascape) |
| Experimental Setup | Cell line(s) and their characteristics (e.g., mutation status); culture conditions | Cell culture; genomic sequencing (for mutational status) |
| Drug Treatment | Drug concentration range (for each drug alone and in combination); treatment duration; use of controls | Serial drug dilution; DMSO vehicle controls |
| Assay & Data Collection | Assay timepoint post-treatment; choice of endpoint (viability, apoptosis, etc.) | MTT/XTT/CellTiter-Glo (viability); Caspase-Glo/Annexin V (apoptosis); Western Blot (signaling) |
| Data Analysis | Method for synergy calculation; statistical tests for significance | Software: Combenefit, SynergyFinder; R/GraphPad Prism for statistics |
Here are answers to frequently asked questions that arise during combination therapy experiments.
Q: What is the most important first step in designing a combination study?
Q: How should we determine the right drug concentration ratios for testing?
Q: Our combination shows strong synergy in viability assays, but we don't see corresponding changes in our intended signaling pathways. What could be wrong?
Q: The synergy results are inconsistent between replicate experiments. How can we improve reproducibility?
To find the detailed experimental data that was not available in this search, you might consider these approaches:
pubmed.ncbi.nlm.nih.gov), and use precise queries such as "this compound synergy WITH [drug name]" or "this compound combination preclinical protocol."
The tables below summarize the key on-target and off-target resistance mechanisms that researchers should investigate.
Table 1: On-Target Resistance Mechanisms These are mutations within the EGFR gene itself that reduce the drug's binding affinity.
| Mechanism | Description | Drugs Commonly Affected |
|---|---|---|
| T790M Mutation [1] | A common "gatekeeper" mutation in exon 20 that increases ATP affinity and sterically hinders drug binding. | First- and Second-Gen TKIs (Gefitinib, Erlotinib, Afatinib) |
| C797S Mutation [2] [3] | A mutation that prevents covalent binding of third-generation TKIs that target T790M. | Third-Gen TKIs (Osimertinib) |
| Other EGFR Mutations (e.g., L792X, L718Q) [2] | Various other mutations in the EGFR kinase domain that can interfere with drug binding. | Osimertinib and other third-gen TKIs |
Table 2: Off-Target and Tumor Microenvironment Resistance Mechanisms These are alterations in other pathways or the tumor itself that allow cancer cells to proliferate despite EGFR inhibition.
| Mechanism | Description | Key Genes/Pathways Involved |
|---|---|---|
| Bypass Track Activation [4] [2] | Activation of alternative signaling pathways that circumvent the blocked EGFR signal. | MET amplification, HER2 amplification, KRAS mutation |
| Downstream Pathway Reactivation [4] [3] | Mutations in genes downstream of EGFR lead to persistent activation of growth and survival signals. | KRAS mutation, BRAF mutation, PI3K mutations, PTEN loss |
| Histological Transformation [2] | The tumor cells change type, such as transforming from NSCLC to Small Cell Lung Cancer (SCLC). | - |
| Tumor Microenvironment (TME) Changes [4] | The immune and cellular environment around the tumor evolves to support drug resistance. | JAK/STAT pathway, PD-L1 upregulation, presence of Treg cells and MDSCs |
When resistance is suspected, a systematic approach to profiling the tumor is essential. The following workflow and methodologies can guide your experiments.
1. Sample Acquisition and Processing
2. Core Molecular Profiling Techniques
Based on the identified mechanism, the following therapeutic strategies can be considered, many of which are active areas of clinical investigation.
Table 3: Mechanism-Driven Intervention Strategies
| Identified Mechanism | Potential Therapeutic Strategy |
|---|---|
| EGFR C797S mutation | Fourth-generation EGFR TKIs (e.g., BDTX-1535, under investigation) [2] |
| MET amplification | Combine a MET inhibitor (e.g., Savolitinib) with the current EGFR TKI [2] |
| HER2 amplification | Agents targeting HER2 [6] |
| Histological transformation to SCLC | Shift to SCLC-standard chemotherapy regimens (e.g., Etoposide + Platinum) [2] |
| Downstream pathway activation (e.g., KRAS) | Investigate combination therapies or novel agents targeting the downstream pathway (e.g., KRAS G12D degraders) [3] |
Understanding the interconnected signaling networks helps in hypothesizing and testing resistance mechanisms. The JAK/STAT pathway is a key player in the tumor microenvironment-mediated resistance.
I hope this structured technical overview provides a solid foundation for your research support materials. The field of EGFR resistance is evolving rapidly, and the strategies outlined here are a starting point for troubleshooting experimental challenges.
The following case study on Cetuximab resistance in Head and Neck Squamous Cell Carcinoma (HNSCC) demonstrates the structure and depth of information you could aim to provide for Canertinib. Key mechanisms and experimental approaches from this research are summarized in the table below [1].
| Mechanism/Component | Role in Drug Resistance/ Metabolism | Experimental Inhibition/Troubleshooting Approach |
|---|---|---|
| PDK1 (Pyruvate Dehydrogenase Kinase 1) | Redirects glucose metabolism to aerobic glycolysis (Warburg effect), promoting cell survival [1]. | Inhibited with Dichloroacetate (DCA) to force metabolism toward oxidative phosphorylation, increasing ROS [1]. |
| ASCT2 (Glutamine Transporter) | Associated with EGFR; supports glutathione synthesis to combat ROS, leading to drug resistance [1]. | Downregulated by Cetuximab; co-inhibition with PDK1 causes lethal ROS overload in cancer cells [1]. |
| ROS (Reactive Oxygen Species) | Elevated ROS from PDK1 inhibition can induce cancer cell death [1]. | Effect blocked by antioxidant N-Acetylcysteine (NAC), validating ROS role in cell death mechanism [1]. |
The research combined Cetuximab with the PDK1 inhibitor DCA to overcome resistance. The logic and workflow of this strategy can be visualized as follows, which may inspire similar experimental designs for other drugs.
Here are some hypothetical FAQs and troubleshooting tips modeled on the case study, which you can adapt for this compound.
Q1: What could be the underlying metabolic mechanism if my drug candidate shows reduced efficacy in vitro?
Q2: How can I experimentally validate if inhibiting a specific metabolic pathway can overcome resistance to my targeted therapy?
Q3: The combination of my drug and a metabolic inhibitor is causing high toxicity in my animal model. How can I troubleshoot this?
While direct data on Canertinib is not available, the following table outlines the core components and common challenges in establishing an IVIVC, which can be directly applied to your research [1] [2].
| Component | Description & Best Practices | Common Pitfalls & Troubleshooting |
|---|
| In Vitro Release Method | Must be predictive and mechanistically representative of in vivo performance. For long-acting formulations, accelerated methods should share the same release mechanism (e.g., polymer erosion, diffusion) as real-time tests [1]. | Pitfall: Using an overly simplistic dissolution method that doesn't reflect the complex in vivo environment. Fix: Develop a biphasic dissolution system to better estimate intestinal absorption for poorly soluble drugs [2]. | | In Vivo Absorption Profile | Requires a complete pharmacokinetic profile. In vivo drug absorption (or release) must be accurately measured, not just inferred from plasma concentration-time curves [1]. | Pitfall: Assuming plasma concentration directly equals release rate, ignoring absorption and elimination variables. Fix: Use deconvolution techniques to back-calculate the absorption profile from PK data. | | Correlation Model (Level A) | A point-to-point relationship between the fraction of drug released in vitro and the fraction absorbed in vivo. This is the most valuable model for regulatory purposes [2]. | Pitfall: Poor linear correlation (low R²). Fix: Re-evaluate the in vitro method's conditions (e.g., medium, pH, agitation) to better mirror the in vivo environment. | | Predictive Capability & Validation | The final IVIVC model must be able to predict in vivo performance based on in vitro data. Internal validation (e.g., predicting other formulations) is critical [1]. | Pitfall: Model fails to predict PK profiles of new formulations. Fix: Ensure the model is built with multiple formulations and consider using mechanistic PK modeling (PBPK) to understand drug behavior better [2]. |
For a more in-depth and predictive approach, consider integrating these advanced methodologies:
Since HPLC is a fundamental tool for analyzing in vitro release, here is a quick-reference table for common issues you might encounter. This is based on general HPLC best practices [3].
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Retention Time Shifts | Pump delivering inconsistent flow; column degradation; mobile phase composition or pH fluctuation. | Check for pump leaks or seal issues; regenerate or replace the column; ensure mobile phase is fresh and consistently prepared. |
| Peak Tailing / Splitting | Column clogging or voiding; strong binding to active sites; incompatibility between injection solvent and mobile phase. | Use a in-line or pre-column filter; use a guard column; ensure sample is dissolved in a solvent weaker than or compatible with the mobile phase. |
| High Backpressure | Blocked column frit (from sample debris or precipitated buffer); mobile phase viscosity too high. | Filter samples (0.2 or 0.45 µm); flush column according to manufacturer's instructions; check for buffer solubility in mobile phase. |
| Baseline Noise / Drift | Contaminated mobile phase (especially water); air bubbles in detector flow cell; dirty UV lamp. | Use high-purity HPLC-grade solvents; prepare mobile phase fresh and degas; purge the system to remove air bubbles. |
The following diagram illustrates the key stages and decision points in establishing a predictive IVIVC.
The table below summarizes the basic profiles and current status of both drugs based on the search results.
| Feature | Canertinib (CI-1033) | Afatinib (Gilotrif) |
|---|---|---|
| Drug Class | First-generation, irreversible pan-HER TKI (Tyrosine Kinase Inhibitor) [1] | Second-generation, irreversible EGFR/HER2 TKI [2] |
| Primary Target(s) | Pan-inhibitor of HER family (EGFR/HER1, HER2, HER4) [1] | EGFR (HER1) and HER2 [2] |
| Key Development Status | Early-phase experimental drug; development appears discontinued [1] | Approved for clinical use [2] |
| Approved Indications | None identified in search results | First-line & later-line treatment for metastatic NSCLC with specific EGFR mutations (e.g., exon 19 del, L858R, S768I, L861Q, G719X) [2] |
Both this compound and Afatinib are irreversible inhibitors that permanently bind to their target receptors. However, they differ significantly in their breadth of target inhibition, which is a key differentiator.
This broader targeting strategy was initially seen as an advantage for overcoming resistance, but it may also be associated with a narrower therapeutic window due to increased toxicity [1]. Afatinib's more focused targeting likely contributes to its manageable safety profile that allowed for clinical approval and use [2].
Direct head-to-head clinical trial data is not available in the search results. The information below comes from separate studies.
| Aspect | This compound (CI-1033) | Afatinib (Gilotrif) |
|---|---|---|
| Preclinical Efficacy | Preclinical studies showed activity against HER2-positive breast cancer cells [1]. | Demonstrated efficacy in NSCLC models with EGFR mutations [2]. |
| Clinical Evidence | Development did not progress to late-phase trials; comprehensive clinical efficacy data is limited [1]. | Approved drug with established efficacy in multiple Phase III trials for NSCLC with EGFR mutations [2]. |
| Resistance Profile | Preclinical data suggests potential to overcome resistance to first-generation reversible EGFR inhibitors [1]. | Known resistance can occur; later-line options exist (e.g., Osimertinib for T790M mutation) [2]. |
| Research Use Case | Serves as a tool in research for studying pan-HER inhibition, as shown in a study of resistant HER2-positive breast cancer cell lines [3]. | Primarily a clinical therapeutic; also used in research to model and study resistance mechanisms [3]. |
A 2024 preclinical study on a HER2-positive breast cancer cell line (L-JIMT-1) resistant to multiple drugs provides an example of their research application. In this model, both this compound and Afatinib, along with other TKIs, were found to be ineffective in vitro, highlighting a shared challenge in overcoming certain resistance mechanisms [3].
For researchers designing experiments to compare these agents, here are key methodological points based on the search results and general knowledge:
For your comparison guide, the core distinction lies in the breadth of target inhibition versus clinical translatability.
The table below summarizes key efficacy and safety data from a network meta-analysis of 43 studies involving 7,168 patients with advanced NSCLC [1].
| Parameter | Gefitinib | Erlotinib | Icotinib | Comparative Findings |
|---|---|---|---|---|
| Median PFS (Months) | 5.48 | 5.15 | 5.81 | Gefitinib and Icotinib showed significantly higher PFS vs. Erlotinib [1]. |
| Median MST (Months) | 13.26 | 13.52 | 12.58 | Erlotinib resulted in a significantly longer MST vs. Gefitinib and Icotinib [1]. |
| Overall Response Rate (ORR) | No significant differences between the three drugs [1]. | |||
| Disease Control Rate (DCR) | No significant differences between the three drugs [1]. | |||
| Adverse Events: Rash | Lower rate vs. Erlotinib [1] | Higher rate vs. Gefitinib [1] | Lower rate vs. Gefitinib [1] | Icotinib had the most favorable rash profile [1]. |
| Adverse Events: Diarrhea | Lower rate vs. Erlotinib [1] | Higher rate vs. Gefitinib [1] | No significant difference vs. others [1] | |
| Adverse Events: Nausea/Vomiting | Lower rate vs. Erlotinib [1] | Higher rate vs. Gefitinib [1] | No significant difference vs. others [1] |
Understanding the molecular basis of efficacy and resistance is crucial for drug development.
The following diagram illustrates the EGFR signaling pathway and the points of inhibition and resistance.
To objectively compare TKIs like Gefitinib and Erlotinib (and by extension, Canertinib), the following experimental approaches are standard in the literature [7] [3] [4]:
1. In Vitro Kinase Inhibition Assay
2. Cellular Proliferation and Viability Assays
3. Analysis of Apoptosis and Cell Cycle
4. Immunoblotting (Western Blot) Analysis
The search results indicate that contemporary research on overcoming EGFR T790M-mediated resistance is dominated by third- and fourth-generation TKIs. The following table summarizes the key drugs discussed in the available literature:
| Drug Generation | Example Drugs | Primary Target/Context | Key Findings from Literature |
|---|---|---|---|
| Third-Generation | Osimertinib, Furmonertinib, Lazertinib [1] | T790M resistance mutation [2] | Superior efficacy vs. 1st-gen TKIs; activity in CNS metastases [2] [1]. |
| Fourth-Generation | BLU-945 [3] | Resistance to prior gens (e.g., C797S) [3] | In development; preclinically profiles resistance mutations like L718V/Q791L [3]. |
Although data on Canertinib is absent, the search results describe several key experimental methods used to evaluate EGFR TKI efficacy and resistance, which are relevant for your professional context.
The diagram below illustrates the core EGFR signaling pathway and common resistance mechanisms to TKIs, which provides context for how inhibitors like this compound are theorized to work.
To find the experimental data you require, I suggest the following targeted approaches:
Computational methods are actively used in NSCLC research, but they are being applied to different classes of drugs and approaches than Canertinib.
The following table outlines the common computational techniques currently employed in NSCLC drug discovery and repositioning, which could be applied to evaluate any compound, including this compound [4] [5] [3].
| Methodology | Primary Application | Examples from Literature |
|---|---|---|
| Network Pharmacology | Analyzing drug-gene and gene-gene interaction networks to identify candidate drugs. | Reconstructing TF–TG (Transcription Factor-Target Gene) and drug-gene networks to find hub drugs [3]. |
| Molecular Docking & Dynamics | Predicting how a drug molecule interacts with and binds to a protein target. | Using tools like AutoDock Vina and CHARMM-GUI to optimize nanocarrier design for lung cancer therapy [4]. |
| AI & Machine Learning | Accelerating target identification, molecular design, and biomarker discovery. | Using deep generative models for de novo molecular design and multi-omics data integration for target identification [5]. |
| Gene Co-expression Network Analysis | Identifying clusters of highly correlated genes (modules) associated with a disease. | Using WGCNA to find significant gene modules in NSCLC, which are then used for drug repositioning [3]. |
To illustrate how these methodologies are integrated into a coherent research pipeline, the diagram below outlines a typical workflow for computational drug repositioning in NSCLC.
Given that this compound itself is not prominently featured in recent computational studies, here are some potential directions for your research:
Patient-derived xenograft (PDX) models are created by transplanting fresh human tumor tissue directly into immunodeficient mice. They are considered a highly translational preclinical model because they better preserve the genetic heterogeneity, stromal architecture, and molecular characteristics of the original patient tumor compared to traditional cell-line-derived models [1] [2].
For a drug like Canertinib (an irreversible pan-ErbB inhibitor), PDX models would typically be used in the following ways:
The general methodology for testing a drug in a PDX model follows a standardized workflow. The diagram below illustrates the key stages from model establishment to data analysis.
The core experimental data is usually presented in a table format for clear comparison. While specific data for this compound is unavailable, the table below illustrates the kind of data structure you would expect from such a study.
Table: Example Structure for Reporting PDX Drug Efficacy Results
| PDX Model ID / Characteristic | Treatment Group | Baseline Tumor Volume (mm³) ±SEM | Final Tumor Volume (mm³) ±SEM | Tumor Growth Inhibition (TGI) | Statistical Significance (p-value) |
|---|---|---|---|---|---|
| Lung ADR-001 (EGFR Mutant) | Vehicle Control | 150 ± 15 | 650 ± 45 | — | — |
| This compound (50 mg/kg) | 155 ± 12 | 300 ± 25 | 75% | < 0.001 | |
| Comparator Drug A | 152 ± 14 | 500 ± 30 | 50% | < 0.01 | |
| Breast-BR-025 (HER2 Amplified) | Vehicle Control | 140 ± 10 | 600 ± 40 | — | — |
| This compound (50 mg/kg) | 145 ± 11 | 200 ± 20 | 85% | < 0.001 | |
| Comparator Drug A | 142 ± 13 | 550 ± 35 | 25% | > 0.05 |
Note: This table is a hypothetical example for illustration only. Data must be populated from actual experimental results. TGI is often calculated as (1 - (ΔT/ΔC)) * 100, where ΔT and ΔC are the mean change in tumor volume for the treatment and control groups, respectively.
The table below summarizes key molecular biomarkers associated with sensitivity and resistance to first, second, and third-generation EGFR-TKIs, which represent the current standard of care [1] [2] [3].
| Biomarker Category | Specific Biomarker | Associated EGFR-TKI Generation | Predictive Value & Clinical Significance |
|---|---|---|---|
| Primary Sensitivity Biomarkers | EGFR Exon 19 Deletion [4] [3] | 1st, 2nd, 3rd | Strong predictor of sensitivity and favorable progression-free survival (PFS) [3]. |
| EGFR L858R (Exon 21) [4] [3] | 1st, 2nd, 3rd | Strong predictor of sensitivity; may be associated with slightly shorter PFS compared to Exon 19 Del [3]. | |
| Primary & Acquired Resistance Biomarkers | EGFR T790M (Exon 20) [2] [4] | Resistance to 1st/2nd Gen; Target of 3rd Gen | The most common mechanism (∼50%) of acquired resistance to 1st/2nd-gen TKIs [2]. Osimertinib was developed to target this mutation. |
| EGFR C797S (Exon 20) [2] [3] | Resistance to 3rd Gen | A key resistance mutation to 3rd-gen TKIs like Osimertinib; its position determines if 1st-gen TKIs can be re-used [2]. | |
| MET Amplification [2] [4] | Resistance to 1st/2nd/3rd Gen | An "EGFR-independent" bypass track resistance mechanism [2]. | |
| TP53 mutations (esp. exon 4) [5] | All Generations | Associated with primary resistance and shorter PFS/OS in patients treated with 1st/2nd-gen TKIs [5]. | |
| High PD-L1 Expression [5] | All Generations | Linked to primary resistance to 1st/2nd-gen TKIs [5]. | |
| Other Notable Biomarkers | PTPRD & TACC3 mutations [5] | 1st, 2nd Gen | Higher frequency in primary resistant group; associated with shorter PFS and OS [5]. |
| Uncommon EGFR Mutations (e.g., G719X, S768I) [3] | Varies | Often have variable sensitivity; some (e.g., G719X) show better response to 2nd-gen Afatinib [3]. |
The methodologies cited in the search results for identifying these biomarkers are standard in molecular oncology. Here are the detailed protocols:
Next-Generation Sequencing (NGS)
Immunohistochemistry (IHC) for PD-L1 Expression
The diagram below illustrates the primary molecular pathways through which resistance to EGFR-TKIs emerges, categorizing them into three main types.
The lack of specific data on Canertinib suggests it may not be a current focus of clinical development. Research has instead progressed toward overcoming resistance to later-generation drugs.
The following table summarizes key immune modulatory effects of tucatinib observed in preclinical studies, along with the experimental methods used to identify them [1] [2].
| Immune Parameter / Process | Observed Effect of Tucatinib | Experimental Methods Cited |
|---|---|---|
| CD8+ Effector Memory T cells | Increased frequency, proliferation, and effector function [1] [2]. | Flow cytometry (ex vivo analysis of tumor-infiltrating lymphocytes) [1] [2]. |
| T-cell Exhaustion Markers | Increased frequency of CD8+PD-1+ and CD8+TIM3+ T cells [1] [2]. | Flow cytometry [1] [2]. |
| Innate Immune Cells | Increased CD49+ NK cells and monocytes; decreased Myeloid-Derived Suppressor Cells (MDSCs) [1] [2]. | Flow cytometry [1] [2]. |
| Antigen Presentation | Increased MHC II expression on dendritic cells and macrophages [1] [2]. | Flow cytometry [1] [2]. |
| Immune Gene Signatures | Enrichment in immune activation, Type I/II interferon response, adaptive immune response, and antigen receptor signaling pathways [1] [2]. | RNA sequencing & Gene Set Enrichment Analysis (GSEA) [1] [2]. |
| Synergy with Immunotherapy | Combination with α-PD-1 or α-PD-L1 significantly increased efficacy and survival in vivo [1] [2]. | In vivo mouse tumor models measuring tumor volume and survival [1] [2]. |
The research on tucatinib employed a multi-faceted experimental approach to comprehensively characterize changes in the tumor microenvironment. The diagram below outlines the key steps of this methodology.
The table below summarizes a general methodology for determining kinase inhibitor selectivity, as inferred from the search results [1] [2].
| Protocol Aspect | Description |
|---|---|
| Objective | To quantitatively determine the binding affinity and selectivity of a kinase inhibitor (e.g., Canertinib) across a panel of human kinases. |
| Core Technology | High-throughput competitive binding assays or siRNA screens to measure dependency. |
| Key Measurement | Kd (Dissociation Constant) or IC50 (Half-maximal Inhibitory Concentration). Lower values indicate higher potency. |
| Data Integration | Inhibition data is integrated with gene expression profiles and analyzed using computational algorithms (e.g., Kinase Addiction Ranker) to identify critical kinases [1]. |
| Data Presentation | Results are typically presented as a table or a dendrogram showing the Kd or IC50 values for each kinase tested. |
To provide context for how a pan-EGFR inhibitor like this compound functions, the diagram below illustrates the core EGFR signaling pathway and the mechanism of action of different inhibitor classes.
This diagram illustrates the EGFR signaling pathway and the distinct mechanisms of monoclonal antibody (mAb) and tyrosine kinase inhibitor (TKI) drug classes [3].
Since the direct data was not available, here are some practical steps you can take to find the specific information you need:
The table below summarizes the core differences between these two types of inhibitors, based on the information available in the search results [1].
| Feature | Irreversible Inhibitors | Reversible Inhibitors |
|---|---|---|
| Mechanism of Action | Forms a permanent, covalent bond with the target protein [1]. | Forms a temporary, non-covalent bond (e.g., hydrogen bonds, ionic interactions) with the target protein [1]. |
| Binding Duration | Long-lasting or permanent effect [1]. | Transient; the inhibitor freely binds and dissociates [1]. |
| Key Structural Component | Contains a reactive functional group, often called a "warhead" [1]. | Relies on molecular shape and intermolecular forces for binding (no "warhead") [1]. |
| Primary Advantages | - Sustained efficacy from permanent target suppression.
The following workflow outlines a general methodology used in early-stage drug discovery to determine if a compound like Canertinib is an irreversible inhibitor [1]. You can adapt the specifics (e.g., enzyme concentration, incubation time) based on your experimental system.
Key Steps Explained:
The table below summarizes key clinical data for several EGFR TKIs, though it does not include Canertinib.
| TKI Name (Generation) | Key Molecular Targets | Representative Trial(s) | Reported Efficacy (PFS in months) | Common Adverse Events |
|---|---|---|---|---|
| Gefitinib (1st) | EGFR (reversible) [1] | IPASS [2] [3] | Superior PFS vs. chemotherapy (HR 0.48) [2] [3] | Rash, diarrhea, hepatotoxicity [2] |
| Erlotinib (1st) | EGFR (reversible) [1] | EURTAC, OPTIMAL [1] | Superior PFS vs. chemotherapy [1] | Rash, diarrhea, stomatitis [2] |
| Afatinib (2nd) | EGFR, HER2, HER4 (irreversible) [1] | LUX-Lung 3, 6, 7 [1] | Improved PFS vs. chemo; Improved PFS vs. gefitinib [1] | Diarrhea, rash, dry skin, paronychia [1] [4] |
| Osimertinib (3rd) | EGFR-TKI sensitizing & T790M mutations [1] [2] | AURA, FLAURA [1] [2] [4] | PFS: 18.9 mos (FLAURA, 1L) [2] [3]; PFS: 11.0-12.3 mos (AURA, 2L) [4] | Diarrhea, rash, dry skin; QT prolongation [2] [4] |
| Dacomitinib (2nd) | EGFR (irreversible) [1] | - | Improved PFS vs. gefitinib [1] | - |
While clinical data for this compound is absent from the results, research on other TKIs provides context on common resistance mechanisms and preclinical evaluation methods.
Mechanism of Action and Resistance: A central theme in TKI therapy is the development of resistance. A key mechanism is the acquisition of the T790M "gatekeeper" mutation in the EGFR gene, which is a common reason for treatment failure with 1st and 2nd-generation TKIs [1] [5]. Osimertinib was specifically developed to target this mutation [1] [4]. Other resistance mechanisms include MET amplification, HER2 amplification, and histological transformation (e.g., to small cell lung cancer) [2].
Preclinical Models for Drug Evaluation: Patient-derived tumor organoids (PDOs) are increasingly used in translational research for drug sensitivity testing. These 3D cell cultures recapitulate the original tumor's genetics and phenotype better than traditional 2D cultures. Key metrics in these assays include the half-maximal inhibitory concentration (IC50) and the area under the dose-response curve (AUC) [6]. The following diagram illustrates a generalized workflow for such preclinical drug testing.